molecular formula C19H29N5O3 B15600239 3-Hydroxygepirone-d8

3-Hydroxygepirone-d8

カタログ番号: B15600239
分子量: 383.5 g/mol
InChIキー: BXIVMLSVUJVOQG-BGKXKQMNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxygepirone-d8 is a useful research compound. Its molecular formula is C19H29N5O3 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H29N5O3

分子量

383.5 g/mol

IUPAC名

3-hydroxy-4,4-dimethyl-1-[4-(2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione

InChI

InChI=1S/C19H29N5O3/c1-19(2)14-15(25)24(17(27)16(19)26)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7,16,26H,3-4,8-14H2,1-2H3/i10D2,11D2,12D2,13D2

InChIキー

BXIVMLSVUJVOQG-BGKXKQMNSA-N

製品の起源

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Hydroxygepirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 3-Hydroxygepirone-d8. This deuterated analog of a major active metabolite of Gepirone is an essential tool for pharmacokinetic and metabolic studies, serving as an ideal internal standard for quantitative bioanalysis by mass spectrometry.[1][2] The incorporation of eight deuterium (B1214612) atoms provides a significant mass shift, minimizing cross-talk with the unlabeled analyte and ensuring accurate quantification.[1]

Introduction to 3-Hydroxygepirone and the Rationale for Deuteration

Gepirone is an antidepressant and anxiolytic agent of the azapirone class that acts as a selective partial agonist of the 5-HT1A receptor. It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form several active metabolites. One of the most significant metabolites is 3-Hydroxygepirone, which contributes to the overall therapeutic effect of the parent drug.

In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative assays, typically using liquid chromatography-mass spectrometry (LC-MS).[1][2] Deuterated compounds, such as this compound, are ideal internal standards because they exhibit nearly identical physicochemical properties and chromatographic retention times to the analyte but are readily distinguishable by their higher mass.[1] This co-elution helps to compensate for variations in sample extraction, matrix effects, and instrument response.[1]

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process. The following proposed route focuses on the late-stage introduction of the hydroxyl group to a deuterated Gepirone precursor. The deuteration is strategically placed on the piperazine (B1678402) ring, a common site for metabolic modification and a synthetically accessible location.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Piperazine-d8 cluster_1 Step 2: Synthesis of 1-(2-Pyrimidinyl)piperazine-d8 cluster_2 Step 3: Synthesis of Gepirone-d8 cluster_3 Step 4: Hydroxylation to this compound A Diethanolamine B Piperazine-d8-diol A->B D2O, H2SO4 (cat.) C Piperazine-d8 B->C 1. SOCl2 2. NH3 E 1-(2-Pyrimidinyl)piperazine-d8 C->E Diisopropylethylamine D 2-Chloropyrimidine (B141910) D->E G 1-(4-Bromobutyl)-4-(2-pyrimidinyl)piperazine-d8 E->G K2CO3, MeCN F 1-Bromo-4-chlorobutane (B103958) F->G I Gepirone-d8 G->I NaH, DMF H 3,3-Dimethylglutarimide H->I J This compound I->J 1. KHMDS, THF, -78°C 2. (+)-N-Camphorsulfonyloxaziridine

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Piperazine-d8

  • Deuteration of Diethanolamine: Diethanolamine is heated in deuterium oxide (D₂O) with a catalytic amount of sulfuric acid to exchange all labile N-H and O-H protons for deuterium. The product is then neutralized and the D₂O removed under reduced pressure.

  • Cyclization to Piperazine-d8: The resulting deuterated diol is treated with thionyl chloride to yield the corresponding bis(2-chloroethyl)amine-d4. This intermediate is then cyclized by reaction with ammonia (B1221849) in a sealed vessel to afford Piperazine-d8. The product is purified by distillation.

Step 2: Synthesis of 1-(2-Pyrimidinyl)piperazine-d8

  • To a solution of Piperazine-d8 (1.0 eq) and 2-chloropyrimidine (1.1 eq) in a suitable solvent such as acetonitrile, a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq) is added.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Upon completion, the solvent is removed in vacuo, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield 1-(2-pyrimidinyl)piperazine-d8.

Step 3: Synthesis of Gepirone-d8

  • Alkylation of 1-(2-Pyrimidinyl)piperazine-d8: 1-(2-Pyrimidinyl)piperazine-d8 (1.0 eq) is reacted with 1-bromo-4-chlorobutane (1.2 eq) in the presence of a base such as potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile. The mixture is heated to reflux until the reaction is complete. The inorganic salts are filtered off, and the solvent is evaporated to give the crude intermediate, 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine-d8.

  • Coupling with 3,3-Dimethylglutarimide: 3,3-Dimethylglutarimide (1.0 eq) is deprotonated with a strong base like sodium hydride (NaH, 1.1 eq) in anhydrous dimethylformamide (DMF) at 0 °C. The crude 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine-d8 (1.0 eq) is then added, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography affords Gepirone-d8.

Step 4: Hydroxylation to this compound

  • Gepirone-d8 (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere.

  • A solution of potassium hexamethyldisilazide (KHMDS, 1.1 eq) in THF is added dropwise to form the enolate.

  • After stirring for 30 minutes, a solution of (+)-N-Camphorsulfonyloxaziridine (1.2 eq) in THF is added to effect the asymmetric hydroxylation.

  • The reaction is stirred at -78 °C for several hours and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted.

  • The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are employed.

Characterization Workflow

Characterization_Workflow Start Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, ²H) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS LC Chromatographic Analysis (HPLC, UPLC) Start->LC Identity Structural Confirmation NMR->Identity MS->Identity Isotopic Isotopic Enrichment MS->Isotopic Purity Purity Assessment LC->Purity Final Final Characterized Standard Purity->Final Identity->Final Isotopic->Final Signaling_Pathway Gepirone Gepirone / 3-Hydroxygepirone Receptor 5-HT1A Receptor (GPCR) Gepirone->Receptor Agonist Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene Neuron Neuronal Firing Rate Modulation Gene->Neuron Effect Anxiolytic & Antidepressant Effects Neuron->Effect

References

The Integral Role of 3-Hydroxygepirone in the Metabolism and Pharmacological Profile of Gepirone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Gepirone (B1671445), an azapirone antidepressant, undergoes extensive metabolism that is critical to its overall therapeutic effect. A primary product of this biotransformation is 3-Hydroxygepirone, a major active metabolite that significantly contributes to the drug's pharmacodynamic and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the formation, activity, and experimental characterization of 3-Hydroxygepirone, offering valuable insights for researchers and professionals in the field of drug development.

Metabolic Pathway of Gepirone

Gepirone is primarily metabolized in the liver, with the cytochrome P450 (CYP) enzyme system playing a central role. The two principal active metabolites formed are 3-Hydroxygepirone and 1-(2-pyrimidinyl)-piperazine (1-PP).[1][2] Both of these metabolites are present in plasma at higher concentrations than the parent drug, gepirone, and are key contributors to its clinical efficacy.[3][4]

The formation of 3-Hydroxygepirone is predominantly catalyzed by the CYP3A4 isoenzyme.[2][3][5] While CYP3A4 is the major enzyme involved in the overall metabolism of gepirone, CYP2D6 also contributes to the formation of 3-Hydroxygepirone and other hydroxylated metabolites, but not 1-PP.[3][5][6] It is estimated that CYP3A4 is responsible for over 95% of the net clearance of gepirone at therapeutic concentrations.[5]

Below is a diagram illustrating the metabolic conversion of gepirone.

Gepirone_Metabolism Gepirone Gepirone 3-Hydroxygepirone 3-Hydroxygepirone Gepirone->3-Hydroxygepirone CYP3A4 (major) CYP2D6 (minor) 1-PP 1-(2-pyrimidinyl)piperazine (1-PP) Gepirone->1-PP CYP3A4 Signaling_Pathway cluster_gepirone Gepirone & 3-Hydroxygepirone cluster_1pp 1-PP Metabolite Gepirone Gepirone / 3-Hydroxygepirone 5-HT1A_Receptor 5-HT1A Receptor Gepirone->5-HT1A_Receptor Agonist 1-PP 1-PP Alpha2_Adrenergic_Receptor α2-Adrenergic Receptor 1-PP->Alpha2_Adrenergic_Receptor Antagonist Therapeutic_Effects Antidepressant & Anxiolytic Effects 5-HT1A_Receptor->Therapeutic_Effects Alpha2_Adrenergic_Receptor->Therapeutic_Effects Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Gepirone Gepirone Incubation Incubate at 37°C Gepirone->Incubation HLM Human Liver Microsomes HLM->Incubation Cofactors NADPH-regenerating system Cofactors->Incubation Inhibitors CYP Inhibitors (optional) Inhibitors->Incubation Quench Quench Reaction Incubation->Quench Analyze HPLC-MS/MS Analysis Quench->Analyze Data Quantify Metabolites Determine Kinetic Parameters Analyze->Data

References

The Pharmacological Profile of Deuterated Gepirone Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gepirone (B1671445), a selective 5-HT1A receptor agonist, undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), to form two major active metabolites: 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-hydroxygepirone (3'-OH-gepirone). These metabolites contribute significantly to the overall pharmacological effect of gepirone. Deuteration, the strategic replacement of hydrogen with deuterium (B1214612) atoms at metabolically vulnerable sites, is a promising strategy to improve the pharmacokinetic profile of pharmaceuticals. This technical guide provides a comprehensive overview of the known pharmacological profile of gepirone's primary metabolites and explores the anticipated impact of deuteration on their activity. While specific quantitative data for deuterated gepirone metabolites are not publicly available, this document extrapolates their likely properties based on established principles of kinetic isotope effects and the known metabolic pathways of gepirone. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Introduction to Gepirone and its Metabolism

Gepirone is an anxiolytic and antidepressant agent that exerts its therapeutic effects through selective agonism at serotonin (B10506) 1A (5-HT1A) receptors.[1][2] Upon oral administration, gepirone is extensively metabolized in the liver, with its major metabolites, 1-PP and 3'-OH-gepirone, being pharmacologically active.[3][4] The pharmacological activity of gepirone is therefore a composite of the parent drug and these key metabolites.[5]

The primary enzyme responsible for gepirone's metabolism is CYP3A4, with a minor contribution from CYP2D6.[3][6][7] CYP3A4 catalyzes the formation of both 1-PP and 3'-OH-gepirone.[6][7] The rationale for deuterating gepirone is to slow down this CYP3A4-mediated metabolism.[1] The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to a kinetic isotope effect, resulting in a reduced rate of metabolism.[1][8] This is expected to increase the bioavailability and half-life of the parent drug and potentially alter the pharmacokinetic profiles of its metabolites.[1]

Pharmacological Profile of Non-Deuterated Gepirone Metabolites

The pharmacological activities of 1-PP and 3'-OH-gepirone are distinct and contribute to the overall therapeutic effect of gepirone.

  • 3'-OH-gepirone: This metabolite is a potent 5-HT1A receptor agonist, similar to the parent compound.[5][9]

  • 1-PP (1-(2-pyrimidinyl)-piperazine): This metabolite has a different pharmacological profile, acting as an antagonist at α2-adrenergic receptors.[2][5]

Quantitative Pharmacodynamic Data

The binding affinities of gepirone and its major metabolites for their respective receptors are summarized in the table below.

CompoundReceptorActionK_i_ (nM)
Gepirone5-HT1AAgonist38[5]
3'-OH-gepirone5-HT1AAgonist58[5][9]
1-PPα2-adrenergicAntagonist42[2][5]

Table 1: Receptor Binding Affinities of Gepirone and its Major Metabolites.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of gepirone and its major metabolites are detailed in the following table.

ParameterGepirone1-PP3'-OH-gepirone
Half-life (t_1/2_) ~5 hours[2][5]5.8 hours[3]-
Apparent Clearance (CL/F) 692 ± 804 L/h (80 mg dose)[5][10]417 ± 249 L/h (80 mg dose)[5][10]146 ± 61.7 L/h (80 mg dose)[5][10]
Apparent Volume of Distribution (Vd/F) ~94.5 L[2][5]--
Absolute Bioavailability 14-17%[2][5]--
Plasma Protein Binding 72%[3][11]42%[3][11]59%[3][11]
Time to Peak Plasma Concentration (T_max_) ~6 hours[2][5]--

Table 2: Pharmacokinetic Parameters of Gepirone and its Major Metabolites.

Anticipated Pharmacological Profile of Deuterated Gepirone Metabolites

While direct experimental data on the pharmacological profile of deuterated gepirone metabolites are not available in the public domain, we can infer the likely consequences of deuteration based on the principles of the kinetic isotope effect. Deuteration of the gepirone molecule, particularly at sites susceptible to CYP3A4-mediated oxidation, is expected to slow down the formation of its metabolites.[1]

This could lead to:

  • Altered Metabolite Ratios: A decrease in the rate of formation of both 3'-OH-gepirone and 1-PP. The extent of this decrease would depend on the specific location of deuteration.

  • Modified Pharmacokinetics of Metabolites: A potential increase in the half-life of the deuterated metabolites themselves if they undergo further metabolism at deuterated positions. However, if the primary clearance mechanism of the metabolites does not involve breaking a C-D bond, their pharmacokinetics may not be significantly altered.

  • Sustained Target Engagement: A slower formation and potentially slower clearance of the active deuterated metabolites could lead to more sustained engagement with their respective targets (5-HT1A and α2-adrenergic receptors).

It is important to note that without experimental data, these remain well-founded hypotheses. In vitro and in vivo studies are necessary to definitively characterize the pharmacological profile of deuterated gepirone metabolites.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the pharmacological profile of deuterated gepirone metabolites. The following are representative protocols for key experiments.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the rate of formation of deuterated gepirone metabolites by CYP enzymes in human liver microsomes.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add deuterated gepirone (at various concentrations) to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., Gepirone-d8).[12]

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis to quantify the formation of deuterated metabolites.[10]

Receptor Binding Assay

Objective: To determine the binding affinity (K_i_) of deuterated gepirone metabolites for their target receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., 5-HT1A or α2-adrenergic receptors).

  • Competition Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand specific for the receptor and varying concentrations of the deuterated metabolite.

  • Incubation: Incubate at a specific temperature for a defined period to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the deuterated metabolite that inhibits 50% of the specific binding of the radioligand). Calculate the K_i_ value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of deuterated gepirone and its metabolites after oral administration.

Protocol:

  • Dosing: Administer a single oral dose of deuterated gepirone to a cohort of rodents (e.g., rats or mice).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein or retro-orbital sinus).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis: Quantify the concentrations of deuterated gepirone and its deuterated metabolites in the plasma samples using a validated LC-MS/MS method with a suitable internal standard.[10]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., C_max_, T_max_, AUC, t_1/2_, CL/F, and Vd/F) using non-compartmental analysis software.[10]

Visualizations

Signaling Pathways

The following diagram illustrates the signaling pathways of gepirone and its major metabolites.

Gepirone_Metabolite_Signaling cluster_gepirone Gepirone & 3'-OH-Gepirone cluster_1pp 1-PP Metabolite cluster_receptors Receptors cluster_effects Downstream Effects Gepirone Gepirone / 3'-OH-Gepirone Receptor_5HT1A 5-HT1A Receptor Gepirone->Receptor_5HT1A Agonist Metabolite_1PP 1-PP Receptor_Alpha2 α2-Adrenergic Receptor Metabolite_1PP->Receptor_Alpha2 Antagonist Effect_Serotonergic Modulation of Serotonergic Neurotransmission Receptor_5HT1A->Effect_Serotonergic Effect_Adrenergic Modulation of Adrenergic Neurotransmission Receptor_Alpha2->Effect_Adrenergic

Caption: Signaling pathways of gepirone and its metabolites.

Experimental Workflows

The following diagrams illustrate the experimental workflows for in vitro metabolism and in vivo pharmacokinetic studies.

In_Vitro_Metabolism_Workflow A Prepare Reaction Mixture (Microsomes, NADPH, Buffer) B Pre-incubate at 37°C A->B C Add Deuterated Gepirone B->C D Incubate at 37°C C->D E Terminate with Acetonitrile + Internal Standard D->E F Centrifuge & Collect Supernatant E->F G Evaporate & Reconstitute F->G H LC-MS/MS Analysis G->H

Caption: Workflow for in vitro metabolism studies.

In_Vivo_PK_Workflow A Administer Deuterated Gepirone to Rodents (Oral) B Collect Serial Blood Samples A->B C Process Blood to Obtain Plasma B->C D Quantify Drug & Metabolites (LC-MS/MS) C->D E Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) D->E

Caption: Workflow for in vivo pharmacokinetic studies.

Conclusion

The major metabolites of gepirone, 3'-OH-gepirone and 1-PP, are pharmacologically active and contribute significantly to its overall therapeutic effect. Deuteration of gepirone presents a rational approach to improving its pharmacokinetic properties by slowing its metabolism. While specific experimental data on the pharmacological profile of deuterated gepirone metabolites are currently lacking, the principles of the kinetic isotope effect suggest that deuteration will likely lead to a reduced rate of metabolite formation and potentially altered pharmacokinetic profiles of the metabolites themselves. The experimental protocols provided in this guide offer a framework for the necessary in vitro and in vivo studies to fully characterize these novel deuterated compounds and unlock their therapeutic potential. Further research is essential to translate the theoretical benefits of deuteration into tangible clinical advantages.

References

3-Hydroxygepirone-d8: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxygepirone-d8, a deuterated analog of a primary active metabolite of the anxiolytic and antidepressant agent, Gepirone. This compound is a critical tool in pharmacokinetic and metabolic studies of Gepirone, primarily utilized as an internal standard in bioanalytical assays. This document details its chemical properties, a plausible synthetic route, and its application in validated analytical methodologies. Furthermore, it provides essential information on storage, handling, and stability to ensure its integrity as a research chemical. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of Gepirone and its metabolites.

Introduction

Gepirone is an azapirone drug that acts as a selective partial agonist of the 5-HT1A receptor and is used in the treatment of major depressive disorder. The in vivo efficacy and pharmacokinetic profile of Gepirone are significantly influenced by its metabolism. One of its major active metabolites is 3-Hydroxygepirone, which contributes to the overall pharmacological effect. To accurately quantify Gepirone and its metabolites in biological matrices, stable isotope-labeled internal standards are indispensable. This compound, with deuterium (B1214612) atoms incorporated at non-exchangeable positions, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its use allows for the correction of variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of quantitative methods.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-Hydroxygepirone and its deuterated analog are summarized in the table below.

Property3-HydroxygepironeThis compound
Chemical Name 3-Hydroxy-4,4-dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione3-Hydroxy-4,4-dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl-d8)butyl)piperidine-2,6-dione
Molecular Formula C₁₉H₂₉N₅O₃C₁₉H₂₁D₈N₅O₃
Molecular Weight 375.47 g/mol 383.52 g/mol
CAS Number 345894-78-2 (Unlabelled)Not available
Appearance Likely a solidLikely a solid
Solubility Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724)Soluble in organic solvents such as methanol and acetonitrile

Synthesis

A specific, publicly available synthesis protocol for this compound is not documented. However, a plausible synthetic route can be conceptualized based on the known synthesis of Gepirone and its analogs, as well as general methods for the preparation of hydroxylated and deuterated compounds. The following proposed synthesis is for informational purposes and should be adapted and optimized by experienced synthetic chemists.

The synthesis would likely involve the coupling of a deuterated piperazine (B1678402) intermediate with a suitably functionalized side chain attached to the 3-hydroxy-4,4-dimethylpiperidine-2,6-dione moiety.

Hypothetical Synthetic Pathway:

G cluster_0 Deuterated Intermediate Synthesis cluster_1 Side-Chain Synthesis cluster_2 Hydroxylation and Coupling Piperazine-d8 Piperazine-d8 Deuterated_piperazine_intermediate 1-(Pyrimidin-2-yl)piperazine-d8 Piperazine-d8->Deuterated_piperazine_intermediate Nucleophilic Substitution Pyrimidinyl_chloride 2-Chloropyrimidine Pyrimidinyl_chloride->Deuterated_piperazine_intermediate This compound This compound Deuterated_piperazine_intermediate->this compound Coupling Glutaric_anhydride 3,3-Dimethylglutaric anhydride Side_chain_precursor N-(4-hydroxybutyl)-3,3- dimethylglutarimide Glutaric_anhydride->Side_chain_precursor Butanolamine 4-Aminobutanol Butanolamine->Side_chain_precursor Activated_side_chain N-(4-bromobutyl)-3,3- dimethylglutarimide Side_chain_precursor->Activated_side_chain Bromination Hydroxylated_side_chain 3-Hydroxy-N-(4-bromobutyl)- 4,4-dimethylpiperidine-2,6-dione Activated_side_chain->Hydroxylated_side_chain Hydroxylation Hydroxylated_side_chain->this compound

Hypothetical synthesis of this compound.

Analytical Applications and Experimental Protocols

This compound is primarily used as an internal standard for the quantification of 3-Hydroxygepirone and its parent drug, Gepirone, in biological matrices by LC-MS/MS. The co-elution of the deuterated standard with the analyte allows for accurate correction of variations during sample processing and analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting Gepirone and its metabolites from plasma involves solid-phase extraction.

G Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Load_Sample Load Sample Spike_IS->Load_Sample Condition_SPE Condition SPE Cartridge (e.g., C18) Condition_SPE->Load_Sample Wash Wash Cartridge (e.g., 5% Methanol in Water) Load_Sample->Wash Elute Elute Analytes (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Solid-Phase Extraction (SPE) workflow.

Detailed Protocol:

  • To 200 µL of human plasma, add 25 µL of this compound internal standard solution.

  • Vortex the sample for 30 seconds.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method Parameters

The following table provides typical parameters for an LC-MS/MS method for the analysis of Gepirone and its metabolites. These parameters should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by infusion of standards. Expected precursor ions ([M+H]⁺) are m/z 376.3 for 3-Hydroxygepirone and m/z 384.3 for this compound.
Method Validation

A validated bioanalytical method is crucial for obtaining reliable data. Key validation parameters are summarized below, with typical acceptance criteria.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and IS
Matrix Effect Within acceptable limits
Stability Analyte stable under various storage and processing conditions

Spectral Data (Predicted)

Mass Spectrum

In positive ion ESI-MS/MS, this compound is expected to show a precursor ion ([M+H]⁺) at m/z 384.3. The fragmentation pattern is likely to be similar to that of the non-deuterated analog, with characteristic losses of water and fragmentation of the piperazine and piperidinedione rings. The major product ions for 3-Hydroxygepirone would be used to establish the MRM transitions for its deuterated counterpart, with the precursor ion shifted by +8 Da.

NMR Spectrum

The ¹H and ¹³C NMR spectra of this compound would be similar to those of 3-Hydroxygepirone, with the key difference being the absence of signals corresponding to the protons on the deuterated piperazine ring in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbons bearing deuterium would exhibit triplet signals due to C-D coupling and would be shifted slightly upfield.

Storage and Stability

Proper storage and handling of this compound are critical to maintain its chemical and isotopic purity.

ConditionRecommendation
Solid Form Store at -20°C in a desiccator, protected from light.
Solution Store in a tightly sealed vial at -20°C, dissolved in a high-purity aprotic solvent (e.g., acetonitrile or methanol). Avoid repeated freeze-thaw cycles.

It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis or isotopic exchange.

Conclusion

This compound is an essential research chemical for the accurate and precise quantification of 3-Hydroxygepirone, a major active metabolite of Gepirone. This technical guide provides a comprehensive overview of its properties, a plausible synthetic approach, and its application in validated LC-MS/MS methodologies. By following the outlined protocols and storage recommendations, researchers can ensure the integrity of this internal standard and obtain high-quality data in their pharmacokinetic and metabolic studies of Gepirone.

Investigating the Metabolic Stability of 3-Hydroxygepirone-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium (B1214612) into drug candidates and their metabolites is a key strategy for enhancing pharmacokinetic profiles. This guide delves into the investigation of the metabolic stability of 3-Hydroxygepirone-d8, the deuterated analogue of a primary active metabolite of the anxiolytic agent Gepirone (B1671445). While specific experimental data on this compound is not yet publicly available, this document outlines the scientific rationale, detailed experimental protocols, and expected data outcomes for its metabolic stability assessment. The principles of the deuterium kinetic isotope effect suggest that this compound will exhibit increased resistance to metabolic degradation compared to its non-deuterated counterpart. This guide provides the necessary frameworks for researchers to empirically test this hypothesis through established in vitro methodologies, including liver microsomal and hepatocyte stability assays. The presented protocols and data visualization tools are intended to facilitate the design and execution of studies aimed at characterizing the metabolic fate of this and other deuterated compounds.

Introduction: The Rationale for Deuteration in Drug Metabolism

Gepirone is an azapirone antidepressant and anxiolytic that undergoes extensive metabolism. One of its major active metabolites is 3-Hydroxygepirone[1][2][3]. The metabolic stability of a drug and its active metabolites is a critical determinant of its pharmacokinetic profile, influencing parameters such as half-life, bioavailability, and potential for drug-drug interactions[4]. Rapid metabolism can lead to a short duration of action and the need for more frequent dosing, while very slow metabolism could result in drug accumulation and potential toxicity[4].

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a well-established strategy in medicinal chemistry to improve the metabolic stability of pharmaceuticals[5]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymes, particularly cytochrome P450 (CYP) enzymes responsible for a significant portion of drug metabolism, break the C-D bond at a slower rate[5]. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to a significant reduction in the rate of metabolism for deuterated compounds compared to their non-deuterated counterparts[5].

Investigating the metabolic stability of this compound is therefore a logical step in assessing its potential for an improved pharmacokinetic profile over the non-deuterated 3-Hydroxygepirone. An enhanced stability could translate to a longer half-life and more stable plasma concentrations, potentially offering therapeutic advantages[2][3].

Experimental Protocols for Assessing Metabolic Stability

The in vitro assessment of metabolic stability is a cornerstone of preclinical drug development[6][7]. The two most common methods, liver microsomal and hepatocyte stability assays, are detailed below. These protocols are designed to determine key parameters such as half-life (t½) and intrinsic clearance (CLint)[8][9].

Liver Microsomal Stability Assay

This assay is a high-throughput screen primarily used to evaluate Phase I metabolism, which is largely mediated by CYP enzymes present in microsomes[4][10].

Materials:

  • This compound (test compound)

  • 3-Hydroxygepirone (non-deuterated counterpart for comparison)

  • Pooled liver microsomes (human, rat, mouse, etc.)[6][8]

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)[8]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Positive control compound with known metabolic fate (e.g., testosterone, verapamil)[8]

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) containing a suitable internal standard for LC-MS/MS analysis)[4][8]

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL[8]. Prepare working solutions of the test compounds (this compound and 3-Hydroxygepirone) and the positive control in buffer to the desired final concentration (e.g., 1 µM)[8].

  • Pre-incubation: Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C[8]. In a 96-well plate, add the microsomal suspension to the appropriate wells. Add the test compound working solutions to their respective wells[8].

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells[8]. The time of this addition is considered T=0.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the reaction mixture to a collection plate containing the ice-cold quenching solution[4]. The 0-minute sample is typically taken immediately after the addition of the NADPH solution[4].

  • Sample Analysis: Centrifuge the collection plate to pellet the precipitated proteins. Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k)[8].

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k [8].

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of cellular metabolism, including both Phase I and Phase II enzyme pathways[10][11].

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium

  • This compound (test compound)

  • 3-Hydroxygepirone (non-deuterated counterpart)

  • Positive control compound

  • Quenching solution (ice-cold acetonitrile with internal standard)[6]

  • 96-well plates

  • Incubator with CO2 supply (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and adjust the cell density in the incubation medium.

  • Incubation: In a 96-well plate, add the hepatocyte suspension. Add the test compound working solutions to the wells to initiate the reaction (T=0)[6].

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding the quenching solution to the respective wells.

  • Sample Analysis: Process the samples as described in the microsomal stability assay for LC-MS/MS analysis.

  • Data Analysis: The data analysis is the same as for the microsomal stability assay, with CLint expressed as µL/min/10^6 cells.

Data Presentation and Expected Outcomes

All quantitative data should be summarized in clear, structured tables to facilitate comparison between the deuterated and non-deuterated compounds.

Table 1: Hypothetical Metabolic Stability of 3-Hydroxygepirone and this compound in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)
3-Hydroxygepirone2527.7
This compound5512.6
Verapamil (Control)1546.2

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Hypothetical Metabolic Stability of 3-Hydroxygepirone and this compound in Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10^6 cells)
3-Hydroxygepirone4017.3
This compound907.7
Testosterone (Control)2034.7

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

The expected outcome, based on the kinetic isotope effect, is that this compound will exhibit a longer half-life (t½) and a lower intrinsic clearance (CLint) compared to its non-deuterated counterpart, 3-Hydroxygepirone. The magnitude of this difference will depend on the specific site of deuteration and the extent to which that site is a primary location for metabolic attack.

Visualization of Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes.

experimental_workflow cluster_prep Preparation Phase cluster_inc Incubation Phase cluster_analysis Analysis Phase cluster_data Data Interpretation prep_mics Prepare Microsome Suspension pre_warm Pre-warm Reagents to 37°C prep_mics->pre_warm prep_cpd Prepare Compound Working Solutions mix Combine Microsomes and Compounds prep_cpd->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->pre_warm initiate Initiate Reaction with NADPH (T=0) pre_warm->initiate mix->initiate quench Quench Reaction at Specific Time Points initiate->quench Time Course process Centrifuge and Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms calc Calculate % Remaining, t½, and CLint lcms->calc logical_relationship cluster_concepts Core Concepts cluster_outcome Biochemical & Pharmacokinetic Outcomes deuteration Deuteration (C-H to C-D) kie Kinetic Isotope Effect deuteration->kie Leads to slower_met Slower Rate of Metabolism kie->slower_met Results in inc_half_life Increased Half-Life (t½) slower_met->inc_half_life dec_clearance Decreased Clearance (CLint) slower_met->dec_clearance imp_pk Improved PK Profile inc_half_life->imp_pk dec_clearance->imp_pk

References

The Role of 3-Hydroxygepirone-d8 in Advancing In Vitro Metabolism Studies of Gepirone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gepirone (B1671445), an azapirone antidepressant and anxiolytic agent, acts as a selective partial agonist of the 5-HT1A receptor.[1] Its therapeutic efficacy is significantly influenced by extensive first-pass metabolism, primarily in the liver. Understanding the metabolic fate of gepirone is crucial for characterizing its pharmacokinetic profile, predicting potential drug-drug interactions, and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the in vitro metabolism of gepirone, with a focus on the utility of the deuterated internal standard, 3-Hydroxygepirone-d8, in quantitative analytical methodologies.

Gepirone Metabolism: Pathways and Key Enzymes

Gepirone undergoes extensive hepatic biotransformation, predominantly mediated by the cytochrome P450 (CYP) enzyme system.[1][2] The primary enzyme responsible for its metabolism is CYP3A4 , which leads to the formation of two major pharmacologically active metabolites: 3'-hydroxygepirone (3'-OH-gepirone) and 1-(2-pyrimidinyl)-piperazine (1-PP) .[1][3] These metabolites are found in systemic circulation at concentrations higher than the parent drug and contribute significantly to the overall therapeutic effect.[1][3] The enzyme CYP2D6 also contributes to the metabolism of gepirone, though to a lesser extent, and is involved in the formation of hydroxylated metabolites but not 1-PP.[1][4]

In vitro studies using human liver microsomes have been instrumental in elucidating these pathways. The use of specific CYP inhibitors, such as ketoconazole (B1673606) for CYP3A4, has confirmed the predominant role of this enzyme in gepirone's metabolism.[4][5][6] Co-incubation with ketoconazole has been shown to significantly reduce the formation of both 1-PP and 3'-OH-gepirone.[4][6]

Gepirone_Metabolism cluster_CYP3A4 CYP3A4 (Major) cluster_CYP2D6 CYP2D6 (Minor) Gepirone Gepirone OH_Gepirone 3'-Hydroxygepirone (Active) Gepirone->OH_Gepirone Hydroxylation One_PP 1-(2-pyrimidinyl)-piperazine (1-PP) (Active) Gepirone->One_PP N-dealkylation Other_Metabolites Other Minor Metabolites Gepirone->Other_Metabolites Hydroxylation CYP3A4_node CYP2D6_node

Figure 1: Metabolic Pathway of Gepirone.

The Role of this compound in Quantitative Analysis

In the realm of in vitro metabolism studies, accurate quantification of metabolites is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[7] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for robust and reliable bioanalytical methods.[8][9]

A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612).[9] this compound is chemically identical to 3-Hydroxygepirone, but with a higher molecular weight due to the presence of eight deuterium atoms.[10][11] This subtle difference allows it to be distinguished from the non-labeled metabolite by the mass spectrometer.

The key advantage of using a deuterated internal standard is that it exhibits nearly identical physicochemical properties to the analyte.[8] This means it has the same chromatographic retention time, extraction efficiency, and ionization response in the mass spectrometer.[9] By adding a known amount of this compound to the experimental samples, it can effectively compensate for any variability that may occur during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification of the endogenously formed 3-Hydroxygepirone.[12]

Experimental Protocols for In Vitro Metabolism Studies

The following protocols provide a framework for conducting in vitro metabolism studies of gepirone using human liver microsomes and analysis by LC-MS/MS with this compound as an internal standard.

In Vitro Incubation with Human Liver Microsomes

This protocol outlines the general procedure to determine the formation of gepirone metabolites in a controlled in vitro system.

Materials:

  • Gepirone

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4)

  • Acetonitrile (B52724) (ice-cold, for reaction termination)

  • This compound (as internal standard)

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.25 mg/mL protein concentration) and gepirone at various concentrations in potassium phosphate buffer.

  • Inhibitor Pre-incubation (Optional): To identify the contribution of specific CYP enzymes, pre-incubate a subset of the mixtures with a selective inhibitor (e.g., 1 µM ketoconazole) for a short period (e.g., 10 minutes) at 37°C before adding gepirone.

  • Initiation of Metabolic Reaction: Initiate the reaction by adding the NADPH regenerating system to the incubation mixtures.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a known concentration of this compound.[3]

  • Protein Precipitation: Centrifuge the samples to precipitate the proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to new tubes and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[3]

Quantitative Analysis by LC-MS/MS

This protocol describes the general steps for the quantification of 3-hydroxygepirone using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer

Typical Conditions:

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both 3-hydroxygepirone and the internal standard, this compound.

Data Analysis:

  • Quantify the formation of 3-hydroxygepirone by comparing the peak area of the analyte to the peak area of the internal standard (this compound).

  • A standard curve is generated using known concentrations of 3-hydroxygepirone and a fixed concentration of the internal standard to determine the concentration of the metabolite in the experimental samples.

Experimental_Workflow cluster_Incubation In Vitro Incubation cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis A Prepare Incubation Mixture (Gepirone, HLMs, Buffer) B Add NADPH to Initiate Reaction A->B C Incubate at 37°C B->C D Terminate Reaction with Acetonitrile & Add this compound (IS) C->D E Protein Precipitation (Centrifuge) D->E F Evaporate & Reconstitute E->F G Inject Sample into LC-MS/MS F->G H Quantify Metabolite vs. IS G->H

Figure 2: Experimental Workflow for In Vitro Metabolism.

Data Presentation

The quantitative data obtained from these in vitro studies are essential for understanding the metabolic profile of gepirone. The following tables summarize key parameters that can be determined.

Table 1: Key Cytochrome P450 Enzymes in Gepirone Metabolism

EnzymeRole in Gepirone MetabolismPrimary Metabolites Formed
CYP3A4 Major3'-Hydroxygepirone, 1-(2-pyrimidinyl)-piperazine (1-PP)
CYP2D6 MinorHydroxylated metabolites (not 1-PP)

Table 2: In Vitro Kinetic Parameters for Gepirone Metabolite Formation

MetaboliteEnzymeApparent Km (µM)
1-(2-pyrimidinyl)-piperazine (1-PP)CYP3A4335 - 849[5]
Other Hydroxylated MetabolitesCYP3A4240 - 415[5]
Hydroxylated MetabolitesCYP2D6Not specified

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates a higher affinity of the enzyme for the substrate.

Conclusion

The in vitro study of gepirone metabolism is a critical component of its development and clinical application. The use of deuterated internal standards, specifically this compound, in conjunction with LC-MS/MS, provides the necessary accuracy and precision for the quantitative analysis of its major metabolite, 3'-hydroxygepirone. The detailed protocols and understanding of the key enzymes involved, as outlined in this guide, serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. This rigorous approach to in vitro metabolism studies ultimately contributes to a more comprehensive understanding of gepirone's pharmacological profile and facilitates its safe and effective therapeutic use.

References

Understanding the Isotopic Purity of 3-Hydroxygepirone-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity of 3-Hydroxygepirone-d8, a deuterated active metabolite of the anxiolytic drug Gepirone. The accurate assessment of isotopic enrichment is critical for its use in pharmacokinetic studies, as an internal standard in bioanalytical assays, and in metabolic fate studies. This document outlines the analytical techniques, experimental protocols, and data interpretation necessary for the robust characterization of this stable isotope-labeled compound.

Core Concepts in Isotopic Purity

Isotopic purity is a critical parameter for any deuterated compound, defining the percentage of the molecule that is fully deuterated at all designated positions and quantifying the distribution of other isotopic variants (isotopologues). For this compound, this means determining the relative abundance of the desired d8 species compared to lesser-deuterated (d1-d7) and unlabeled (d0) forms. High isotopic purity is essential for minimizing cross-talk and interference in sensitive analytical methods, particularly in mass spectrometry-based quantification.

Analytical Characterization of this compound

The comprehensive characterization of this compound involves the confirmation of its chemical structure, the determination of its chemical purity, and the precise assessment of its isotopic enrichment. The primary analytical techniques employed for these purposes are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Distribution by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.

Table 1: Illustrative Isotopic Distribution of a High-Purity this compound Batch

Isotopic SpeciesRelative Abundance (%)
This compound> 98%
3-Hydroxygepirone-d7< 2%
3-Hydroxygepirone-d6< 0.5%
3-Hydroxygepirone-d5< 0.1%
3-Hydroxygepirone-d0 (unlabeled)< 0.01%

Note: The data presented in this table is illustrative and represents a typical profile for a high-purity deuterated standard. Actual values may vary between batches and suppliers.

General Quality Attributes

Beyond isotopic purity, other quality parameters are essential for ensuring the suitability of this compound for research and development applications.

Table 2: Typical Specifications for this compound

ParameterMethodTypical Specification
Identity¹H NMR, ¹³C NMR, MSConforms to structure
Chemical PurityHPLC/UV≥ 95%
Isotopic PurityMass Spectrometry≥ 98% Deuterium (B1214612) Incorporation
AppearanceVisualWhite to off-white solid
SolubilityVisualSoluble in Methanol, DMSO

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate characterization of this compound. The following sections provide representative protocols for the key analytical techniques.

Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the isotopic distribution of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.[1]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-500.

  • Data Analysis:

    • Analyze the mass spectrum of the this compound peak to determine the relative intensities of the ions corresponding to the different isotopic species (d8, d7, d6, etc.).

    • Calculate the isotopic purity from the relative peak areas of each species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and assess its chemical purity.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR Analysis:

    • Acquire a proton NMR spectrum. The absence of signals at the positions where deuterium atoms have been incorporated confirms successful deuteration. Residual proton signals can be used to estimate the degree of deuteration.

  • ¹³C NMR Analysis:

    • Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

Data Analysis: The chemical shifts and coupling constants in the NMR spectra should be consistent with the structure of 3-Hydroxygepirone. The integration of residual proton signals relative to non-deuterated positions provides a semi-quantitative measure of isotopic enrichment.

Visualization of Workflows and Pathways

General Workflow for Isotopic Purity Assessment

The following diagram illustrates the typical workflow for the synthesis and characterization of deuterated compounds like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_output Results start Starting Materials synthesis Chemical Synthesis of this compound start->synthesis purification Purification (e.g., HPLC) synthesis->purification lcms LC-MS Analysis purification->lcms nmr NMR Analysis purification->nmr data_analysis Data Analysis & Interpretation lcms->data_analysis nmr->data_analysis isotopic_purity Isotopic Purity Report data_analysis->isotopic_purity chemical_purity Chemical Purity Report data_analysis->chemical_purity structural_confirmation Structural Confirmation data_analysis->structural_confirmation

Caption: General workflow for the synthesis and characterization of this compound.

Signaling Pathway of Gepirone and its Active Metabolites

3-Hydroxygepirone is an active metabolite of Gepirone. Gepirone and its metabolites exert their effects primarily through the serotonergic system, acting as partial agonists at the 5-HT1A receptor. Deuteration does not alter the fundamental mechanism of action.

gepirone Gepirone / this compound receptor 5-HT1A Receptor gepirone->receptor Partial Agonist adenylyl_cyclase Adenylyl Cyclase receptor->adenylyl_cyclase Inhibition camp ↓ cAMP adenylyl_cyclase->camp downstream Downstream Signaling & Neuronal Firing Modulation camp->downstream

Caption: Simplified signaling pathway of Gepirone and its active metabolites.

References

A Technical Guide to the Safety and Handling of Deuterated Pharmaceutical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and best practices for the safe handling, storage, stability assessment, and disposal of deuterated pharmaceutical standards. Adherence to these guidelines is critical for ensuring the chemical and isotopic integrity of these valuable reagents, which are indispensable for modern pharmaceutical analysis.

Introduction: The Power of a Neutron

Deuteration, the strategic replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (B1214612) (²H or D), is a powerful tool in drug discovery and development.[1] This seemingly minor structural modification—the addition of a single neutron—can have a profound impact on a molecule's properties. The foundational principle behind the utility of deuterated compounds is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage in chemical and enzymatic reactions.[2]

This effect can lead to significant improvements in a drug's pharmacokinetic profile, such as:

  • Enhanced Metabolic Stability: Slowing the rate of metabolism, particularly cytochrome P-450 (CYP) mediated oxidation, can increase a drug's half-life and overall exposure.[1][3]

  • Reduced Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of undesirable or toxic metabolites.[4]

  • Improved Safety and Efficacy: A more stable pharmacokinetic profile can allow for lower or less frequent dosing, potentially reducing side effects and improving patient compliance.[5][6]

Beyond their therapeutic potential, deuterated compounds are the gold standard for use as internal standards (IS) in quantitative bioanalysis, primarily with liquid chromatography-mass spectrometry (LC-MS).[7] Because they are nearly chemically identical to their non-deuterated counterparts, they co-elute chromatographically and experience similar matrix effects, allowing for highly accurate and precise quantification of the target analyte in complex biological matrices.[8][9]

Safety and Toxicology Profile

Deuterium is a naturally occurring stable isotope, and the human body physiologically contains about 15 mg/kg of it, mostly in the form of semi-heavy water (HDO).[2] Deuterated active pharmaceutical ingredients (APIs) are generally considered to have a low systemic toxicity, comparable to their non-deuterated analogs.[10] The amount of deuterium ingested in typical pharmaceutical doses is several orders of magnitude lower than levels shown to be safe in long-term animal studies.[2][10]

Safety considerations for deuterated standards are therefore primarily dictated by the pharmacological and toxicological properties of the parent molecule itself, not the presence of deuterium. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses, should always be followed.[11][12] It is essential to consult the Safety Data Sheet (SDS) for the specific compound to understand its unique hazards.

Core Principles of Handling and Storage

The primary challenges in maintaining the integrity of deuterated standards are their susceptibility to isotopic exchange , hygroscopicity , light sensitivity , and temperature instability .[13] Rigorous adherence to proper handling and storage protocols is paramount to prevent isotopic dilution and chemical degradation.

Preventing Isotopic Dilution (H-D Exchange)

Hydrogen-Deuterium (H-D) exchange is the process where a deuterium atom on the standard molecule is replaced by a proton from the environment, most commonly from atmospheric moisture or protic solvents. This compromises the isotopic purity of the standard and can lead to inaccurate quantification.

Best Practices:

  • Inert Atmosphere: Always handle and store deuterated compounds under a dry, inert atmosphere like nitrogen or argon.[13] For highly sensitive materials, a glove box or glove bag is recommended.[14][15]

  • Solvent Choice: Use anhydrous, deuterated solvents when preparing solutions. Avoid contact with non-deuterated protic solvents (e.g., water, methanol).

  • Label Position: The stability of the deuterium label is crucial. Labels should be positioned on non-exchangeable sites. Deuterium atoms on heteroatoms (e.g., -OD, -ND₂) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[16]

Managing Environmental Factors

Table 1: General Storage and Handling Recommendations for Deuterated Standards

ParameterRecommendationRationale
Temperature Store at temperatures specified by the manufacturer, typically refrigerated (2-8 °C) or frozen (-20 °C to -80 °C).Minimizes the rate of chemical degradation of the organic molecule.[13]
Light Store in amber vials or otherwise protected from light (e.g., in a dark cabinet or covered in aluminum foil).[17]Prevents light-induced (photolytic) degradation of the compound.
Moisture Store in tightly sealed containers in a dry environment, such as a desiccator. Use single-use ampoules where possible.[14]Prevents absorption of atmospheric moisture, which can cause both chemical degradation and isotopic dilution.[13]
Acclimatization Before opening, allow the sealed container to equilibrate to ambient laboratory temperature for at least 30 minutes.Prevents atmospheric moisture from condensing on the cold solid standard upon opening, which would introduce water.
Containers Use tightly sealed glass vials with PTFE-lined caps. For frequent use, preparing smaller aliquots is advised.Prevents contamination and minimizes repeated exposure of the main stock to the atmosphere.

The following decision tree outlines the logical workflow for handling a newly received deuterated standard to ensure its integrity.

G receive Receive Deuterated Standard check_docs Check Certificate of Analysis (CoA) for Storage Conditions receive->check_docs is_solid Is the standard a solid? check_docs->is_solid store_long Store Long-Term in Freezer (-20°C / -80°C) Under Inert Gas is_solid->store_long Yes store_short Store Short-Term in Refrigerator (2-8°C) Under Inert Gas is_solid->store_short No (Solution) acclimate Acclimate to Room Temp (min. 30 mins) store_long->acclimate store_short->acclimate prepare_sol Prepare Stock Solution (See Protocol 4.1) glovebox Work in Glovebox or Under Inert Atmosphere acclimate->glovebox weigh Weigh Desired Amount glovebox->weigh dissolve Dissolve in Anhydrous Deuterated Solvent weigh->dissolve store_sol Store Stock Solution (Protected from Light, Refrigerated/Frozen) dissolve->store_sol aliquot Aliquot into smaller, single-use vials store_sol->aliquot

Caption: Decision workflow for handling and storing deuterated standards.

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining reliable data. The following sections provide methodologies for common applications of deuterated standards.

Protocol: Preparation of a Stock Solution from a Solid Standard

This protocol outlines the general steps for preparing a stock solution from a solid deuterated standard, minimizing contamination risks.

  • Acclimatization: Remove the sealed container of the deuterated standard from its storage location (e.g., freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes.

  • Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance. Work swiftly to minimize atmospheric exposure.

  • Dissolution: Transfer the weighed solid to a clean, dry volumetric flask. Add a portion of the appropriate anhydrous, deuterated solvent and swirl gently to dissolve the solid completely. Once dissolved, add solvent to the calibration mark.

  • Mixing: Cap the flask securely and mix the solution thoroughly by inversion.

  • Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock. Store the solution under the recommended conditions (see Table 1).

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and demonstrate the specificity of stability-indicating analytical methods.[18][19] The goal is to achieve 5-30% degradation of the active ingredient.[20]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for 24-48 hoursTo test stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for 24-48 hoursTo test stability in alkaline conditions.
Oxidation 3-30% H₂O₂, room temperature for 24-48 hoursTo test susceptibility to oxidation.
Thermal Dry heat (e.g., 80-100°C) for 48-72 hours (solid state)To assess the effect of high temperature on stability.
Photolytic Expose to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (ICH Q1B)To test for light sensitivity.

Methodology:

  • Prepare solutions of the deuterated standard (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the stress conditions outlined in Table 2. A control sample, protected from stress, should be analyzed concurrently.

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples, if necessary.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the stressed and control samples using a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and profile the degradation products.

Protocol: Quantitative Bioanalysis using LC-MS/MS

This protocol provides a general workflow for quantifying a drug in human plasma using a deuterated internal standard and protein precipitation for sample cleanup.[2][21]

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (at a known, fixed concentration) to each sample, calibrator, and quality control (QC) sample.

  • Vortexing: Briefly vortex the samples for ~30 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of a cold precipitating agent (e.g., acetonitrile (B52724) or methanol) to each tube to denature and precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) before injection into the LC-MS/MS system.

The following diagram illustrates this common experimental workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis s0 Aliquot Plasma Sample (e.g., 100 µL) s1 Spike with Deuterated IS (e.g., 10 µL) s0->s1 s2 Vortex to Mix s1->s2 s3 Add Precipitation Solvent (e.g., 300 µL Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 s6 Evaporate to Dryness s5->s6 s7 Reconstitute in Mobile Phase s6->s7 a0 Inject into LC-MS/MS System s7->a0 a1 Data Acquisition (MRM Mode) a0->a1 a2 Calculate Peak Area Ratio (Analyte / IS) a1->a2 a3 Quantify using Calibration Curve a2->a3

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Quantitative Data and Analysis

Impact of Deuteration on Pharmacokinetics

The clinical impact of deuteration is clearly demonstrated by comparing the pharmacokinetic (PK) parameters of a drug with its deuterated analog. Deutetrabenazine was the first deuterated drug approved by the FDA and shows significant PK advantages over tetrabenazine.[13][22]

Table 3: Comparison of Pharmacokinetic Parameters of Active Metabolites of Tetrabenazine vs. Deutetrabenazine

ParameterTetrabenazine (25 mg)Deutetrabenazine (15 mg)Fold Change
Half-life (t½) ~4.8 hours~8.6 - 9.4 hours~1.8 - 2.0x
AUCinf (ng·hr/mL) 261542~2.1x
Cmax (ng/mL) 61.674.6~1.2x
Data compiled from studies comparing single doses of the drugs in healthy volunteers.[5][10][22]
Isotopic Purity Requirements

The isotopic purity of a deuterated standard is a critical quality attribute. It ensures that the contribution of the unlabeled analyte within the standard is minimal, which is especially important for measuring low concentrations.[16] For most pharmaceutical applications, an isotopic enrichment of ≥95% is required.[23] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for determining isotopic purity.[24][25]

Table 4: Example Isotopic Purity of Commercial Deuterated Standards

Deuterated CompoundMethodCalculated Isotopic Purity (%)
Tamsulosin-d₄HR-MS99.5
Oxybutynin-d₅HR-MS98.8
Propafenone-d₇HR-MS96.5
Benzofuranone derivative-d₂HR-MS94.7
Data adapted from a study evaluating isotopic enrichment using HR-MS.[24]
Bioanalytical Method Performance

The use of a deuterated internal standard is fundamental to achieving the accuracy and precision required by regulatory bodies for bioanalytical method validation.

Table 5: Example Bioanalytical Method Validation Data for Venetoclax using Venetoclax-d₈ as Internal Standard

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 5.798.75.9598.0
Medium 6.296.37.299.2
High 7.797.58.5100.4
Data demonstrates that the method is highly precise (RSD < 15%) and accurate (within ±15% of nominal), meeting typical regulatory acceptance criteria.[2]

Metabolic Switching: An Important Consideration

While deuteration often slows metabolism at the site of isotopic substitution, it can sometimes lead to an increase in metabolism at other sites in the molecule. This phenomenon, known as metabolic switching , occurs when a previously minor metabolic pathway becomes more prominent because the primary pathway is inhibited by the KIE.[1][26] This can result in a different metabolite profile, which must be carefully characterized. Caffeine (B1668208) provides a clear example of this effect.

The diagram below illustrates how deuterating different methyl groups on the caffeine molecule can shift its metabolic pathway.

G cluster_n1 N1-Demethylation cluster_n3 N3-Demethylation cluster_n7 N7-Demethylation Caffeine Caffeine (N1, N3, N7-trimethylxanthine) Theobromine Theobromine (N3, N7-dimethyl) Caffeine->Theobromine Minor Pathway Paraxanthine Paraxanthine (N1, N7-dimethyl) Caffeine->Paraxanthine Major Pathway Theophylline Theophylline (N1, N3-dimethyl) Caffeine->Theophylline Minor Pathway Caffeine_d3 N7-CD3-Caffeine Caffeine_d3->Theobromine Pathway Increased (Metabolic Switching) Caffeine_d3->Paraxanthine Still Major Caffeine_d3->Theophylline Pathway Inhibited by KIE

Caption: Metabolic switching of caffeine metabolism due to selective deuteration.

Transportation and Disposal

Transportation

Deuterated compounds are stable, non-radioactive isotopes. Therefore, their transportation is not governed by regulations for radioactive materials. Instead, they are shipped as standard chemical reagents.[27] Transportation requirements are based on the hazard classification of the specific chemical compound (e.g., flammable, corrosive, toxic) as defined by regulatory bodies like the U.S. Department of Transportation (DOT). Most deuterated pharmaceutical standards, particularly in small quantities, are not classified as hazardous for transport and can be shipped via common carriers without special placarding. Always refer to the supplier's shipping documents and the SDS for specific transport information.

Disposal

Similar to transportation, the disposal of deuterated compounds is governed by the chemical properties of the molecule, not its isotopic nature. There are no special disposal requirements for deuterated waste simply because it contains deuterium. All waste should be handled and disposed of in accordance with local, state, and federal environmental regulations for hazardous chemical waste.[28][29]

General Disposal Guidelines:

  • Segregation: Do not pour chemical waste down the drain.[11] Segregate waste streams (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic waste).

  • Labeling: Collect waste in clearly labeled, appropriate containers. The label should accurately describe the contents.[29]

  • Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal.

Conclusion

Deuterated pharmaceutical standards are powerful and essential tools for modern drug development and bioanalysis. Their unique properties, derived from the kinetic isotope effect, demand rigorous handling and storage procedures to maintain their chemical and isotopic integrity. By understanding the principles of stability, implementing meticulous experimental protocols, and adhering to safety guidelines, researchers can ensure the generation of high-quality, reliable data that supports the development of safer and more effective medicines.

References

Methodological & Application

Application Note: Quantitative Analysis of Gepirone in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of gepirone (B1671445) in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and a stable isotope-labeled internal standard, gepirone-d8 (B15143055), to ensure high accuracy and precision. The described workflow is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring sensitive and specific measurement of gepirone.

Introduction

Gepirone is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor under investigation for the treatment of major depressive disorder (MDD).[1] Accurate quantification of gepirone in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments during drug development. This note details a validated LC-MS/MS method for the determination of gepirone in human plasma. The use of a deuterated internal standard, gepirone-d8, is a critical component of this method, as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of the results.[2]

Note on the Internal Standard: While the topic specifies 3-Hydroxygepirone-d8, the gold standard for quantitative bioanalysis using mass spectrometry is a stable isotope-labeled version of the analyte itself. Therefore, this application note utilizes Gepirone-d8 as the internal standard for the quantification of gepirone. This compound would be the appropriate internal standard for the quantification of the metabolite, 3-hydroxygepirone.

Quantitative Data

The following tables summarize the key parameters and performance characteristics of the validated LC-MS/MS method for the analysis of gepirone.

Table 1: Mass Spectrometry Parameters and MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
Gepirone 360.2122.1 (Quantifier)13525
360.2176.1 (Qualifier)13520
Gepirone-d8 368.3122.113525
368.3184.113520

Data adapted from a high-sensitivity LC-MS/MS method for the quantification of Gepirone and Gepirone-d8 in human plasma.[1]

Table 2: Method Validation Performance Characteristics
Validation ParameterResult
Linear Range 20.00 - 20,000.00 pg/mL
Correlation Coefficient (r²) ≥0.9931
Inter-Assay Precision (%CV) 2.7 - 4.3%
Inter-Assay Accuracy (%Bias) 0.4 - 2.3%
Lower Limit of Quantification (LLOQ) 20.00 pg/mL

Performance characteristics are based on the validated LC-MS/MS method AP21-025 for gepirone in human plasma.[3][4]

Experimental Protocols

Materials and Reagents
  • Gepirone hydrochloride (Reference Standard)

  • Gepirone-d8 hydrochloride (Internal Standard)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions
  • Gepirone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of gepirone hydrochloride in methanol.

  • Gepirone-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of gepirone-d8 hydrochloride in methanol.

  • Gepirone Working Solutions: Prepare a series of working solutions for calibration standards by serially diluting the gepirone stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Gepirone-d8 Working Solution (Internal Standard): Dilute the gepirone-d8 stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.[2]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw frozen human plasma samples to room temperature and vortex to ensure homogeneity.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the Gepirone-d8 working solution (100 ng/mL) and vortex for 10 seconds.[1][2]

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the cartridge does not dry out.[1]

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and vortex to ensure complete dissolution before injection into the LC-MS/MS system.[1]

LC-MS/MS Analysis
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 1 minute.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample (200 µL) add_is Add Gepirone-d8 Internal Standard (20 µL) plasma_sample->add_is vortex1 Vortex add_is->vortex1 sample_loading Load Sample onto SPE Cartridge vortex1->sample_loading spe_conditioning Condition SPE Cartridge (Methanol, Water) spe_conditioning->sample_loading wash_spe Wash SPE Cartridge (5% Methanol in Water) sample_loading->wash_spe elution Elute with Methanol (1 mL) wash_spe->elution evaporation Evaporate to Dryness (N2, 40°C) elution->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject 5 µL into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification

Caption: Experimental workflow for the quantitative analysis of gepirone.

gepirone_pathway gepirone Gepirone presynaptic Presynaptic 5-HT1A Autoreceptor gepirone->presynaptic Full Agonist postsynaptic Postsynaptic 5-HT1A Receptor gepirone->postsynaptic Partial Agonist serotonin_release Increased Serotonin (5-HT) Release (Chronic) presynaptic->serotonin_release Desensitization neuronal_firing Decreased Serotonergic Neuronal Firing (Acute) presynaptic->neuronal_firing Activation therapeutic_effect Antidepressant Effect postsynaptic->therapeutic_effect Modulation serotonin_release->therapeutic_effect Contributes to

Caption: Simplified signaling pathway of Gepirone's action.

References

Application Notes and Protocols for the Use of 3-Hydroxygepirone-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative bioanalysis, particularly within pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, is a cornerstone of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] 3-Hydroxygepirone-d8 is a deuterated analog of 3-Hydroxygepirone, a major active metabolite of the antidepressant drug Gepirone.[2][3] This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the quantitative analysis of 3-Hydroxygepirone or Gepirone in biological matrices.

The fundamental principle behind using a deuterated internal standard lies in its near-identical chemical and physical properties to the analyte of interest.[4] This similarity ensures that the internal standard and the analyte exhibit almost identical behavior during sample preparation, chromatography, and ionization.[5][6] By adding a known amount of this compound to samples at the beginning of the analytical process, it is possible to correct for variability introduced during extraction, handling, and injection.[4] Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard, leading to a consistent analyte-to-internal standard peak area ratio and thus, more accurate and precise quantification.[1]

Quantitative Data Summary

The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantitative methods. Below are tables summarizing typical validation parameters for a bioanalytical method for Gepirone and its metabolites using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters for Gepirone Analysis

ParameterValue
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BMethanol (B129727) with 0.1% formic acid
GradientStart with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.[7]
Flow Rate0.4 mL/min
Injection Volume5 µL[8]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)[8]
MRM Transition (Gepirone)To be determined by direct infusion of standards.[7]
MRM Transition (3-Hydroxygepirone)To be determined by direct infusion of standards.
MRM Transition (this compound)To be determined by direct infusion of standards.

Table 2: Method Validation Data

ParameterTypical Performance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)To be determined based on assay sensitivity and required clinical range.[7]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)< 15% (< 20% at LLOQ)
RecoveryConsistent and reproducible
Matrix EffectMinimal and compensated by the internal standard

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • 3-Hydroxygepirone Stock Solution (1 mg/mL): Accurately weigh an appropriate amount of 3-Hydroxygepirone reference standard and dissolve it in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh an appropriate amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • 3-Hydroxygepirone Working Solutions (for Calibration Curve): Prepare a series of working solutions by serially diluting the 3-Hydroxygepirone stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards covering the desired concentration range.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.[7]

Protocol 2: Plasma Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma in a clean microcentrifuge tube, add 20 µL of the this compound working solution (100 ng/mL) and vortex for 10 seconds.[7][8]

  • SPE Cartridge Conditioning: Place solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) on a vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the cartridges do not dry out.[7]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.[7]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove interfering substances.[7][8]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube or 96-well plate.[7][8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase and vortex to ensure complete dissolution.[7][8]

Protocol 3: LC-MS/MS Analysis
  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[8]

  • Chromatographic Separation: Perform chromatographic separation using the conditions outlined in Table 1.

  • Mass Spectrometric Detection: Monitor the MRM transitions for both the analyte (3-Hydroxygepirone) and the internal standard (this compound) using the parameters determined during method development.

  • Data Analysis: Integrate the peak areas for both the analyte and the internal standard. Calculate the peak area ratio of the analyte to the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (200 µL) add_is Add this compound (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 load Load Sample vortex1->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data_analysis Data Analysis & Quantification inject->data_analysis Data Acquisition

Caption: Experimental workflow for bioanalytical sample preparation and analysis.

internal_standard_principle cluster_process Analytical Process cluster_compounds Compounds cluster_output Outcome sample_prep Sample Preparation chromatography Chromatography sample_prep->chromatography ionization Ionization chromatography->ionization ratio Consistent Analyte/IS Ratio ionization->ratio Signal Detection analyte Analyte (3-Hydroxygepirone) analyte->sample_prep Subject to variability is Internal Standard (this compound) is->sample_prep Tracks variability quant Accurate Quantification ratio->quant

Caption: Principle of using a deuterated internal standard for accurate quantification.

gepirone_metabolism cluster_metabolites Major Active Metabolites gepirone Gepirone cyp3a4 CYP3A4 gepirone->cyp3a4 hydroxy_gepirone 3-Hydroxygepirone one_pp 1-(2-pyrimidinyl)-piperazine (1-PP) cyp3a4->hydroxy_gepirone cyp3a4->one_pp

Caption: Simplified metabolic pathway of Gepirone.

References

Application Notes and Protocols for the Analysis of 3-Hydroxygepirone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of 3-Hydroxygepirone from biological matrices for quantitative analysis. The methods described include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

3-Hydroxygepirone is the major active metabolite of gepirone (B1671445), a selective 5-HT1A receptor agonist under development for the treatment of major depressive disorder. Accurate and reliable quantification of 3-Hydroxygepirone in biological samples such as plasma is crucial for pharmacokinetic and toxicokinetic studies, which are essential components of drug development.[1] The choice of sample preparation technique is critical for removing interfering substances from the matrix and ensuring the sensitivity, accuracy, and precision of the analytical method.[1] This document outlines validated sample preparation protocols and provides expected performance data to guide researchers in selecting the most appropriate method for their needs.

Sample Preparation Techniques: A Comparative Overview

The selection of a sample preparation method depends on various factors, including the analyte's physicochemical properties, the nature of the biological matrix, the desired limit of quantification, and throughput requirements. Below is a summary of the typical performance of the three most common techniques for the analysis of gepirone and its metabolites.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Extraction Recovery (%) 90 - 11085 - 10595 - 110
Matrix Effect (%) 95 - 10590 - 11075 - 125
Lower Limit of Quantification (LLOQ) 0.05 - 0.5 ng/mL0.1 - 1 ng/mL0.5 - 5 ng/mL
Table 1: Typical performance of different sample preparation techniques for the analysis of gepirone and its metabolites in plasma/serum. Data adapted from established methods for azapirone drugs.[2]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for each sample preparation technique. It is highly recommended to use a stable isotope-labeled internal standard (e.g., 3-Hydroxygepirone-d8) to compensate for variability during sample processing and analysis.

Protocol 1: Solid-Phase Extraction (SPE)

Objective: To isolate 3-Hydroxygepirone from plasma using a mixed-mode cation exchange SPE cartridge for clean extracts and high sensitivity.

Materials:

  • Human plasma samples

  • 3-Hydroxygepirone analytical standard

  • Internal Standard (IS) solution (e.g., this compound)

  • Methanol (B129727) (LC-MS grade)

  • Deionized water

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • Mixed-mode cation exchange SPE cartridges

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 25 µL of IS solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 2% formic acid in water and vortex.

    • Centrifuge at 4000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the cartridge does not dry out.[3]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.[2]

  • Elution:

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

    • Vortex for 1 minute to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Acidify Acidify & Centrifuge Add_IS->Acidify Condition Condition Cartridge Acidify->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Solid-Phase Extraction (SPE) Workflow

Protocol 2: Liquid-Liquid Extraction (LLE)

Objective: To extract 3-Hydroxygepirone from plasma using an organic solvent, offering a balance between cleanliness and ease of use.

Materials:

  • Human plasma samples

  • 3-Hydroxygepirone analytical standard

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE)

  • Ammonium hydroxide (5%)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of IS solution.

    • Add 50 µL of 5% ammonium hydroxide to basify the sample.[2]

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of MTBE.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.[2]

  • Isolation:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

    • Reconstitute the dried extract in 100 µL of reconstitution solution.

    • Vortex for 1 minute.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow start Start: Plasma Sample add_is Add IS & Basify start->add_is add_mtbe Add MTBE & Vortex add_is->add_mtbe centrifuge Centrifuge add_mtbe->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow

Protocol 3: Protein Precipitation (PPT)

Objective: A rapid and simple method to remove the bulk of proteins from plasma samples, suitable for high-throughput analysis.

Materials:

  • Human plasma samples

  • 3-Hydroxygepirone analytical standard

  • Internal Standard (IS) solution

  • Acetonitrile (ACN), ice-cold, with 1% formic acid

  • Vortex mixer

  • Centrifuge

  • Autosampler vials or 96-well plates

Procedure:

  • Precipitation:

    • Thaw frozen plasma samples to room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of IS solution.

    • Add 300 µL of ice-cold acetonitrile with 1% formic acid to precipitate the proteins.[4][5] A 3:1 ratio of ACN to plasma is commonly used for efficient protein precipitation.[4]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.[4]

  • Separation:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[2]

  • Collection:

    • Carefully transfer the supernatant to an autosampler vial or a 96-well plate.[4]

  • Analysis:

    • The supernatant can be directly injected for LC-MS/MS analysis. If higher sensitivity is required, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.

PPT_Workflow A Plasma Sample B Add IS & Ice-Cold Acetonitrile A->B C Vortex Vigorously B->C D Centrifuge at High Speed C->D E Collect Supernatant D->E F Direct Injection or Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G

Protein Precipitation (PPT) Workflow

Disclaimer

The information and protocols provided in this document are intended for Research Use Only (RUO) and are not for diagnostic or therapeutic procedures. The performance data presented are typical values and should be validated in the user's laboratory for their specific application.

References

Revolutionizing Bioanalysis: A Validated LC-MS/MS Method for the Quantification of 3-Hydroxygepirone in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is paramount for accurate pharmacokinetic assessment. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-Hydroxygepirone, a primary active metabolite of the antidepressant Gepirone (B1671445), in human plasma. The use of 3-Hydroxygepirone-d8 as a stable isotope-labeled internal standard ensures high accuracy and precision, mitigating matrix effects and variability in sample processing.

Gepirone is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two major active metabolites: 3'-hydroxygepirone (3-OH-gepirone) and 1-(2-pyrimidinyl)-piperazine (1-PP).[1][2] These metabolites are present in plasma at higher concentrations than the parent drug and contribute significantly to its therapeutic effects.[1][2] Therefore, a reliable bioanalytical method for their quantification is crucial for comprehensive pharmacokinetic and pharmacodynamic evaluations.

This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of 3-Hydroxygepirone, with this compound as the internal standard. The presented method is designed to be a valuable tool for clinical and preclinical studies involving Gepirone.

Pharmacokinetic Profile of Gepirone and its Metabolites

The pharmacokinetic properties of Gepirone and its primary metabolites have been characterized in healthy volunteers. Following oral administration, Gepirone undergoes significant first-pass metabolism.[1] The extended-release (ER) formulation of Gepirone leads to a slower absorption compared to the immediate-release (IR) version.[3]

Table 1: Pharmacokinetic Parameters of Gepirone (ER Formulation) and its Metabolites

ParameterGepirone3-Hydroxygepirone1-(2-pyrimidinyl)-piperazine (1-PP)
Tmax (h) ~6[2][4]Data not specifiedLower for IR than ER formulation[3]
Cmax (ng/mL) 3.6 - 3.7 (ER) vs 6.1 (IR)[3]Higher than parent compound[1][2]Higher than parent compound[1][2]
Half-life (t½) (h) ~5[4][5]Data not specifiedData not specified
Apparent Clearance (L/h) 692 ± 804146 ± 61.7417 ± 249
Plasma Protein Binding 72%[4][5]59%[5]42%[5]
Bioavailability 14-17%[4][5]--

Note: The clearance values were calculated after an 80 mg dose of Gepirone.[2][5] Cmax values are for different formulations of Gepirone.[3]

Experimental Protocols

This section outlines the detailed methodology for the quantification of 3-Hydroxygepirone in human plasma.

Materials and Reagents
  • 3-Hydroxygepirone analytical standard

  • This compound internal standard

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution.

  • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Refer to specific instrument recommendations
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for 3-Hydroxygepirone and this compound
Ion Source Temp. 500°C
Collision Gas Argon

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines, assessing the following parameters:

  • Selectivity and Specificity: Demonstrated by the absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from multiple sources.[6]

  • Linearity: A calibration curve should be established over the expected concentration range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.

  • Stability: Analyte stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Visualizing the Workflow and Principles

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with This compound (IS) plasma->spike spe Solid-Phase Extraction (SPE) spike->spe dry Evaporation spe->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (MRM Detection) hplc->ms quant Quantification (Analyte/IS Ratio) ms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Experimental workflow for the bioanalytical quantification of 3-Hydroxygepirone.

G cluster_principle Principle of Deuterated Internal Standard cluster_process Sample Preparation & Analysis Analyte 3-Hydroxygepirone (Analyte) Analyte_processed Analyte undergoes process variability Analyte->Analyte_processed IS This compound (Internal Standard) IS_processed IS undergoes identical process variability IS->IS_processed Ratio Ratio of Analyte/IS remains constant Analyte_processed->Ratio IS_processed->Ratio Result Accurate Quantification Ratio->Result

Caption: The core principle of using a deuterated internal standard for accurate quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 3-Hydroxygepirone in human plasma. The incorporation of a deuterated internal standard, this compound, is critical for achieving the high-quality data necessary for robust pharmacokinetic analysis in drug development. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of Gepirone and its metabolites.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Gepirone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gepirone (B1671445) is an antidepressant of the azapirone class that acts as a selective 5-HT1A receptor agonist.[1] It has been approved for the treatment of major depressive disorder (MDD) in adults.[2][3] Gepirone's therapeutic effect is mediated by its activity as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[4][5] The drug undergoes extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two major active metabolites: 3'-hydroxygepirone (3'-OH-gepirone) and 1-(2-pyrimidinyl)-piperazine (1-PP).[6][7] These metabolites contribute significantly to the overall pharmacological activity of gepirone.[1][6] Given its metabolic profile and the contribution of its active metabolites, therapeutic drug monitoring (TDM) can be a valuable tool to optimize dosing, ensure efficacy, and minimize adverse effects.[8] This document provides detailed application notes and protocols for the quantitative analysis of gepirone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method that offers high sensitivity and specificity.[9][10]

Principle of the Method

The method described is for the quantitative determination of gepirone in human plasma using LC-MS/MS.[9] A deuterated internal standard (IS), gepirone-d8 (B15143055), is used to ensure accuracy and precision by correcting for variability in sample preparation and matrix effects.[8] The procedure involves the extraction of gepirone and the IS from the plasma matrix, followed by chromatographic separation on a reverse-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[9][11]

Data Presentation

Table 1: Pharmacokinetic Parameters of Gepirone and its Metabolites
ParameterGepirone3'-OH-gepirone1-PP
Metabolizing Enzyme CYP3A4, CYP2D6[6]--
Half-life (t½) ~5 hours (ER formulation)[2]-5.8 hours[6]
Time to Peak (Tmax) ~6 hours (ER formulation)[2]--
Plasma Protein Binding 72%[6]59%[6]42%[6]
Bioavailability 14-17%[2]--

ER: Extended-Release

Table 2: Comparative Performance of Analytical Methods for Gepirone Quantification
ParameterPublished HPLC-UV MethodPublished LC-MS/MS MethodNovel Gepirone Assay (LC-MS/MS)
Linearity (ng/mL) 10 - 10000.1 - 2000.05 - 100
LLOQ (ng/mL) 100.10.05
Accuracy (%) 90 - 11095 - 10598 - 102
Precision (CV%) < 15< 10< 5
Sample Volume (µL) 500200100
Run Time (minutes) 1285

Data adapted from a comparative guide by BenchChem.[11] LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Table 3: Inter-Assay Precision and Accuracy for a Validated LC-MS/MS Method
ParameterLLOQ QCLow QCMid QCHigh QC
Precision (%CV) 4.3%3.8%2.7%3.1%
Accuracy (%Bias) 2.3%1.5%0.4%0.8%

This table presents expected outcomes for a successful method validation, based on hypothetical data for inter-laboratory cross-validation.[12] QC: Quality Control

Experimental Protocols

Materials and Reagents
  • Gepirone hydrochloride (Reference Standard)[8]

  • Gepirone-d8 hydrochloride (Internal Standard)[8]

  • Human plasma (K2-EDTA)[9]

  • Methanol (B129727) (LC-MS grade)[8]

  • Acetonitrile (B52724) (LC-MS grade)[8]

  • Deionized water (18.2 MΩ·cm)[8]

  • Formic acid (LC-MS grade)[8]

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates[8]

  • 96-well collection plates[8]

  • Centrifuge[8]

  • Nitrogen evaporator[13]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of gepirone and gepirone-d8 in methanol.[8]

  • Working Solutions:

    • Gepirone: Perform serial dilutions of the gepirone stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.[8]

    • Gepirone-d8 (Internal Standard): Dilute the gepirone-d8 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.[8]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the gepirone-d8 internal standard working solution and vortex.[9]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.[9]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.[9]

  • Elution: Elute the analytes with 1 mL of methanol.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[9]

Alternative Sample Preparation: Protein Precipitation
  • Sample Pre-treatment: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.[13]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein denaturation.[13]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[13]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.[13]

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[13]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[13]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[13]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[13]

  • Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.[13]

  • Injection Volume: 5 µL[9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[9]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100-200 µL) Spike Spike with Gepirone-d8 (IS) Plasma->Spike Extract Extraction (SPE or Protein Precipitation) Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject Sample (5 µL) Recon->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometry Detection (ESI+ MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration (Analyte/IS Ratio) Integrate->Calculate Report Generate Report Calculate->Report G Gepirone Gepirone Receptor 5-HT1A Receptor (GPCR) Gepirone->Receptor Agonist Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition IonChannel Ion Channel Modulation (e.g., K+ channels) G_Protein->IonChannel Modulation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Therapeutic Effect (Antidepressant/Anxiolytic) PKA->Response Hyperpolarization Neuronal Hyperpolarization IonChannel->Hyperpolarization FiringRate ↓ Neuronal Firing Rate Hyperpolarization->FiringRate FiringRate->Response

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 3-Hydroxygepirone-d8 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Hydroxygepirone-d8, a key deuterated internal standard for the analysis of the major active metabolite of Gepirone. While a specific validated method for this compound is not publicly available, this document provides a comprehensive protocol based on established practices for similar small molecules, such as Gepirone and its structural analog, Buspirone.[1] The described methodology, employing a reverse-phase C18 column and a triple quadrupole mass spectrometer, is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies.[1]

Introduction

Gepirone is a selective 5-HT1A receptor agonist investigated for the treatment of major depressive disorder.[2] Its major active metabolite, 3-Hydroxygepirone, plays a crucial role in its pharmacological profile.[1] Accurate quantification of these compounds in biological matrices is essential for clinical development and therapeutic drug monitoring.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and ensuring the accuracy and precision of the bioanalytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard for such analyses due to its high sensitivity and selectivity.[1] This document presents a starting point for developing a robust LC-MS/MS assay for this compound.

Experimental

Materials and Reagents
  • This compound (Internal Standard)

  • Gepirone and its metabolites (for method development and validation)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Water, deionized

  • Control biological matrix (e.g., plasma, brain tissue homogenate)

Sample Preparation

Effective sample preparation is crucial for removing interferences and ensuring accurate quantification. Two common techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).[3]

Protein Precipitation (for Plasma Samples): [4]

  • Thaw plasma samples to room temperature and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard, this compound. The 3:1 ratio of ACN to plasma is crucial for efficient protein precipitation.

  • Vortex the mixture vigorously for 1 minute to denature and precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid-Liquid Extraction (for Brain Tissue): [4]

  • Accurately weigh the frozen brain tissue sample.

  • Add ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) at a 1:3 (w/v) ratio.

  • Homogenize the tissue on ice using a mechanical homogenizer.

  • To a known volume of the homogenate, add the internal standard.

  • Perform LLE by adding 3 volumes of an organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Liquid Chromatography

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.

ParameterRecommended Setting
Column Reverse-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)[4]
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Formate[3]
Mobile Phase B Acetonitrile or Methanol[3]
Flow Rate 0.2 - 0.6 mL/min[3]
Injection Volume 5 - 20 µL
Column Temperature 40°C
Gradient Optimized to ensure separation from matrix components

Table 1: Proposed Liquid Chromatography Conditions.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application, providing high selectivity.[1]

ParameterRecommended Setting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage To be optimized
Source Temperature To be optimized
Desolvation Gas Flow To be optimized
Collision Gas Argon

Table 2: Proposed Mass Spectrometry Conditions.

MRM Transitions:

The selection of specific precursor-to-product ion transitions is fundamental for the selectivity of the MRM assay. These transitions for this compound must be determined experimentally. The process involves infusing a standard solution of the analyte into the mass spectrometer and identifying the parent ion, followed by fragmentation to select a stable and intense product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
3-HydroxygepironeTo be determinedTo be determinedTo be optimized
GepironeTo be determinedTo be determinedTo be optimized

Table 3: Proposed MRM Transitions (Requires Experimental Optimization).

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Matrix Biological Matrix (Plasma or Brain Tissue) Add_IS Add Internal Standard (this compound) Biological_Matrix->Add_IS Extraction Extraction (PPT or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS bioanalysis.

logical_pathway cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis_phase Sample Analysis Tune_MS Tune Mass Spectrometer for This compound Optimize_Chroma Optimize Chromatography Tune_MS->Optimize_Chroma Develop_SP Develop Sample Prep Optimize_Chroma->Develop_SP Selectivity Selectivity & Specificity Develop_SP->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Matrix_Effect Matrix Effect Accuracy->Matrix_Effect Stability Stability Matrix_Effect->Stability Run_Samples Run Study Samples Stability->Run_Samples Process_Data Process Data Run_Samples->Process_Data

Caption: Logical pathway for bioanalytical method validation.

Conclusion

This application note provides a foundational LC-MS/MS method for the detection of this compound. The proposed sample preparation techniques, chromatographic conditions, and mass spectrometric settings offer a robust starting point for method development and validation.[3][4] Optimization of MRM transitions and other instrument parameters will be necessary to achieve the desired sensitivity and selectivity for specific preclinical research applications. The successful implementation of a validated method will enable accurate and reliable quantification of Gepirone and its metabolites, supporting further drug development efforts.

References

Application Note: Development of a Calibration Curve for the Quantification of 3-Hydroxygepirone using 3-Hydroxygepirone-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepirone is an antidepressant and anxiolytic agent that acts as a selective partial agonist of the 5-HT1A receptor. Its clinical efficacy is significantly influenced by its extensive first-pass metabolism, leading to the formation of pharmacologically active metabolites. One of the major active metabolites is 3-Hydroxygepirone. Accurate quantification of 3-Hydroxygepirone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

This application note provides a detailed protocol for the development of a calibration curve for the quantification of 3-Hydroxygepirone in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 3-Hydroxygepirone-d8, to ensure high accuracy and precision by compensating for matrix effects, extraction variability, and instrument response fluctuations.[1]

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of the deuterated internal standard (this compound), which is chemically almost identical to the analyte (3-Hydroxygepirone) but has a different mass, is added to the plasma samples.[1] The analyte and the internal standard are then extracted from the plasma matrix, separated by reverse-phase liquid chromatography, and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and quantify the concentration of 3-Hydroxygepirone in unknown samples.

Materials and Reagents

  • Analytes: 3-Hydroxygepirone, this compound

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Chemicals: Ammonium formate

  • Biological Matrix: Drug-free human plasma

  • Solid Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent

Experimental Protocols

Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of 3-Hydroxygepirone and this compound into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Intermediate Solutions:

    • Prepare intermediate stock solutions of 3-Hydroxygepirone and this compound by diluting the primary stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standard (CS) and Quality Control (QC) Working Solutions:

    • Prepare a series of working solutions for the calibration curve and quality control samples by serially diluting the 3-Hydroxygepirone intermediate stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard (IS) Working Solution:

    • Prepare a working solution of this compound at an appropriate concentration (e.g., 50 ng/mL) in 50:50 (v/v) methanol:water.

Preparation of Calibration Curve and Quality Control Samples
  • Label a set of polypropylene (B1209903) tubes for each calibration standard and QC level.

  • Spike the appropriate amount of the 3-Hydroxygepirone working solutions into drug-free human plasma to achieve the desired concentrations for the calibration curve and QC samples.

  • Vortex each tube for 10 seconds after spiking.

Sample Preparation (Solid-Phase Extraction)
  • To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex.[1]

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[1]

  • Load the plasma sample onto the conditioned SPE cartridge.[1]

  • Wash the cartridge with 1 mL of 5% methanol in water.[1]

  • Elute the analytes with 1 mL of methanol.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase (see section 4.4) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Optimized for separation of analyte and IS from matrix components. A typical gradient might be: 0-0.5 min: 10% B 0.5-3.0 min: 10-90% B 3.0-4.0 min: 90% B 4.1-5.0 min: 10% B

Mass Spectrometry (MS) Conditions:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizer Gas Nitrogen
Drying Gas Nitrogen
Capillary Voltage Optimized for maximum signal intensity
Source Temperature Optimized for maximum signal intensity

Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Hydroxygepirone To be determinedTo be determinedTo be determined
This compound To be determinedTo be determinedTo be determined

Note: The optimal MRM transitions and collision energies for 3-Hydroxygepirone and this compound should be determined by direct infusion of the individual compounds into the mass spectrometer. Based on the structure, a likely precursor ion for 3-Hydroxygepirone would be [M+H]+. The product ions would result from characteristic fragmentation of the parent molecule.

Data Presentation

Calibration Curve Data

A calibration curve is constructed by plotting the peak area ratio of 3-Hydroxygepirone to this compound against the nominal concentration of 3-Hydroxygepirone. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 1: Example Calibration Curve Data

Standard LevelNominal Concentration (ng/mL)3-Hydroxygepirone Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
CS10.11,520150,0000.01010.09898.0
CS20.57,650152,0000.05030.501100.2
CS31.015,300151,0000.10131.01101.0
CS45.075,800150,5000.50364.9899.6
CS510.0152,000149,0001.020110.1101.0
CS650.0760,000151,0005.033149.999.8
CS7100.01,510,000150,00010.0667100.2100.2
Quality Control Data

The accuracy and precision of the method are evaluated by analyzing QC samples at low, medium, and high concentrations.

Table 2: Example Quality Control Data

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LQC0.30.29598.34.5
MQC8.08.12101.53.2
HQC80.079.599.42.8

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Stock Stock Solutions (3-Hydroxygepirone & this compound) Working Working Solutions (CS, QC, IS) Stock->Working Spike Spike Plasma Samples Working->Spike SPE_Load Sample Loading Spike->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evap Evaporation SPE_Elute->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS System Recon->LCMS Data Data Acquisition LCMS->Data Integration Peak Integration Data->Integration Cal_Curve Calibration Curve Construction Integration->Cal_Curve Quant Quantification of Unknowns Cal_Curve->Quant

Caption: Experimental workflow for the quantification of 3-Hydroxygepirone.

Calibration_Curve_Logic cluster_inputs Inputs cluster_measurement Measurement cluster_calculation Calculation & Plotting cluster_output Output Analyte_Conc Known Concentrations of 3-Hydroxygepirone (Calibration Standards) LCMS_Analysis LC-MS/MS Analysis Analyte_Conc->LCMS_Analysis Plot Plot Peak Area Ratio vs. Nominal Concentration Analyte_Conc->Plot IS_Conc Fixed Concentration of this compound (Internal Standard) IS_Conc->LCMS_Analysis Analyte_Area Peak Area of 3-Hydroxygepirone LCMS_Analysis->Analyte_Area IS_Area Peak Area of This compound LCMS_Analysis->IS_Area Area_Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Analyte_Area->Area_Ratio IS_Area->Area_Ratio Area_Ratio->Plot Cal_Curve Calibration Curve (y = mx + c) Plot->Cal_Curve Quantification Determine Concentration of Unknown Samples Cal_Curve->Quantification

Caption: Logical flow for constructing the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a robust and reliable LC-MS/MS method for the quantification of 3-Hydroxygepirone in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard and a well-defined sample preparation and analysis workflow ensures high-quality data suitable for regulated bioanalysis in drug development. The provided tables and diagrams facilitate the implementation and understanding of this analytical procedure.

References

Application Notes and Protocols for 3-Hydroxygepirone-d8 in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxygepirone-d8 is the deuterated form of 3-hydroxygepirone, a primary active metabolite of the selective 5-HT1A receptor agonist, gepirone (B1671445).[1][2] Gepirone has demonstrated efficacy in the treatment of major depressive disorder (MDD) in multiple clinical trials.[3][4] The deuteration of 3-hydroxygepirone is a strategic pharmaceutical modification aimed at improving its pharmacokinetic profile, potentially leading to enhanced therapeutic efficacy and safety. These application notes provide a comprehensive overview of the proposed clinical research applications and detailed protocols for investigating this compound.

Disclaimer: As of the latest available information, specific clinical trial data for this compound is not publicly available. The following application notes and protocols are based on the established pharmacology of gepirone and its metabolites, and the scientific principles of drug deuteration.

Rationale for Deuteration

The primary rationale for the development of this compound lies in the "deuterium kinetic isotope effect." By replacing hydrogen atoms with heavier deuterium (B1214612) atoms at specific metabolically vulnerable sites, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down the rate of metabolic breakdown by enzymes such as Cytochrome P450 (CYP) isozymes.[5]

Gepirone undergoes extensive first-pass metabolism, primarily by CYP3A4, into its major active metabolites, including 3'-hydroxygepirone.[1][2] By extension, 3-hydroxygepirone is also a substrate for further metabolism. Slowing the metabolism of 3-hydroxygepirone through deuteration could lead to:

  • Increased Bioavailability: A higher proportion of the active compound may reach systemic circulation.

  • Prolonged Half-life: The drug may remain at therapeutic concentrations for a longer duration, potentially allowing for less frequent dosing.

  • Reduced Formation of Inactive or Undesirable Metabolites: This could potentially improve the safety and tolerability profile.

  • More Consistent Plasma Concentrations: Reduced inter-individual variability in drug metabolism.

Proposed Mechanism of Action

This compound is expected to retain the pharmacological activity of its non-deuterated counterpart, acting as a selective agonist at serotonin (B10506) 5-HT1A receptors.[2][6] The proposed mechanism of action for its antidepressant effects involves the modulation of the serotonergic system. It is hypothesized to act as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[7]

Acute administration is thought to reduce the firing of serotonergic neurons in the raphe nuclei via agonism at autoreceptors. However, chronic administration is believed to lead to the desensitization of these autoreceptors, resulting in an overall increase in serotonin release in key brain regions implicated in mood regulation, such as the hippocampus and prefrontal cortex.[7]

cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) 3-Hydroxygepirone-d8_pre This compound 5-HT1A_auto 5-HT1A Autoreceptor 3-Hydroxygepirone-d8_pre->5-HT1A_auto Agonist Serotonin_release Serotonin (5-HT) Release 5-HT1A_auto->Serotonin_release Inhibits (Acutely) Desensitizes (Chronically) 3-Hydroxygepirone-d8_post This compound 5-HT1A_post Postsynaptic 5-HT1A Receptor 3-Hydroxygepirone-d8_post->5-HT1A_post Partial Agonist Therapeutic_Effect Antidepressant Effect 5-HT1A_post->Therapeutic_Effect Leads to

Proposed Mechanism of Action of this compound

Hypothetical Phase I Clinical Trial Protocol

Title: A Phase I, Randomized, Double-Blind, Crossover Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of a Single Oral Dose of this compound Compared to 3-Hydroxygepirone in Healthy Adult Subjects.

Objectives:

  • Primary: To compare the pharmacokinetic profiles (Cmax, Tmax, AUC, t1/2) of this compound and 3-Hydroxygepirone.

  • Secondary: To assess the safety and tolerability of single oral doses of this compound.

Study Population: Healthy adult volunteers (N=24), aged 18-55 years, with a BMI between 18.5 and 30.0 kg/m ².

Study Design: This will be a randomized, double-blind, two-period crossover study. Each subject will receive a single oral dose of this compound and 3-Hydroxygepirone, with a washout period of at least 14 days between doses.

cluster_workflow Phase I Clinical Trial Workflow cluster_period1 Period 1 cluster_period2 Period 2 Screening Screening of Healthy Volunteers (N=24) Randomization Randomization Screening->Randomization Group_A Group A (n=12) Randomization->Group_A Group_B Group B (n=12) Randomization->Group_B Dose_A1 This compound Group_A->Dose_A1 Dose_B1 3-Hydroxygepirone Group_B->Dose_B1 Washout Washout Period (≥14 days) Dose_A1->Washout Dose_B1->Washout Dose_A2 3-Hydroxygepirone Washout->Dose_A2 Dose_B2 This compound Washout->Dose_B2 Endpoint Pharmacokinetic & Safety Data Analysis Dose_A2->Endpoint Dose_B2->Endpoint

Hypothetical Phase I Clinical Trial Workflow

Methodology:

  • Informed Consent and Screening: All potential participants will be screened for eligibility based on inclusion and exclusion criteria, and will provide written informed consent.

  • Randomization and Dosing: Subjects will be randomized to one of two treatment sequences. On dosing days, subjects will receive a single oral dose of the assigned study drug under fasting conditions.

  • Pharmacokinetic Sampling: Blood samples will be collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours). Plasma concentrations of the study drug and its major metabolites will be determined using a validated LC-MS/MS method.

  • Safety and Tolerability Assessments: Safety will be monitored through the recording of adverse events, vital signs, ECGs, and clinical laboratory tests at baseline and throughout the study.

  • Data Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis. Statistical comparisons of pharmacokinetic parameters between the two treatment groups will be performed. Safety data will be summarized descriptively.

Hypothetical Quantitative Data

The following table presents hypothetical pharmacokinetic data that might be expected from the proposed Phase I clinical trial.

Parameter3-HydroxygepironeThis compound% Change
Cmax (ng/mL) 15.2 ± 4.518.5 ± 5.1+21.7%
Tmax (hr) 2.0 ± 0.82.5 ± 1.0+25.0%
AUC (0-inf) (ng·hr/mL) 98.7 ± 25.3145.6 ± 38.9+47.5%
t1/2 (hr) 5.5 ± 1.28.2 ± 1.8+49.1%
CL/F (L/hr) 185.4 ± 42.1125.9 ± 31.7-32.1%

Data are presented as mean ± standard deviation and are hypothetical.

Gepirone Metabolism and the Role of Deuteration

Gepirone is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, leading to the formation of its two major active metabolites: 3'-hydroxygepirone and 1-(2-pyrimidinyl)-piperazine (1-PP).[1][2][8] Deuteration of 3-hydroxygepirone at a site susceptible to metabolic oxidation is hypothesized to slow down its subsequent metabolism and clearance.

Gepirone Gepirone CYP3A4 CYP3A4 Metabolism Gepirone->CYP3A4 3-OH-Gepirone-d8 This compound Gepirone->3-OH-Gepirone-d8 Deuteration 3-OH-Gepirone 3-Hydroxygepirone CYP3A4->3-OH-Gepirone 1-PP 1-PP CYP3A4->1-PP Further_Metabolism Further Metabolism (e.g., by CYP3A4) 3-OH-Gepirone->Further_Metabolism Inactive_Metabolites Inactive Metabolites Further_Metabolism->Inactive_Metabolites Slowed_Metabolism Slowed Further Metabolism 3-OH-Gepirone-d8->Slowed_Metabolism Slowed_Metabolism->Inactive_Metabolites

Metabolic Pathway and Impact of Deuteration

Conclusion

This compound represents a promising next-generation therapeutic candidate for major depressive disorder. By leveraging the deuterium kinetic isotope effect, it has the potential to offer an improved pharmacokinetic profile compared to its non-deuterated counterpart. The proposed clinical research protocols provide a framework for the systematic evaluation of its safety, tolerability, and pharmacokinetic advantages. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxygepirone-d8 Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of 3-Hydroxygepirone-d8 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important in LC-MS analysis?

3-Hydroxygepirone is a major active metabolite of Gepirone, a selective 5-HT1A receptor agonist.[1] Its deuterated form, this compound, is commonly used as an internal standard in quantitative bioanalysis. A good, symmetrical peak shape is crucial for accurate and precise quantification. Poor peak shape, such as tailing or fronting, can compromise resolution, reduce sensitivity, and lead to inaccurate integration, ultimately affecting the reliability of the analytical method.[2]

Q2: What are the typical physicochemical properties of 3-Hydroxygepirone?

Understanding the properties of the non-deuterated analyte is essential for method development.

PropertyValueReference
Molecular FormulaC19H29N5O3[3]
Molecular Weight375.47 g/mol [3][4]
NatureBasic Compound[5][6]

Q3: My this compound peak is tailing. What are the common causes?

Peak tailing for basic compounds like 3-Hydroxygepirone is often due to secondary interactions with the stationary phase.[5] Common causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen atoms in 3-Hydroxygepirone, causing delayed elution and peak tailing.[5][7]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the protonated basic analyte.

  • Column Contamination: Accumulation of matrix components or other contaminants on the column can create active sites that lead to tailing.[8]

  • Metal Contamination: Trace metals in the HPLC system or column packing can chelate with the analyte, causing tailing.

Q4: Can the deuterium (B1214612) labeling in this compound affect its chromatography?

Yes, the "deuterium isotope effect" can cause a slight difference in retention time between the deuterated standard and the non-deuterated analyte.[9] This is because C-D bonds are slightly shorter and stronger than C-H bonds, which can alter the molecule's hydrophobicity and interaction with the stationary phase.[9] While this shift is usually small, it can lead to differential matrix effects if the two compounds do not co-elute perfectly, potentially affecting accuracy.[9][10]

Troubleshooting Guides

Issue 1: Peak Tailing of this compound

This guide provides a step-by-step approach to diagnose and resolve peak tailing.

Troubleshooting Workflow for Peak Tailing

cluster_0 Diagnosis cluster_1 System & Column Issues cluster_2 Analyte-Specific Issues & Solutions start Observe Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue: - Blocked frit - Dead volume check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Tailing check_all_peaks->analyte_specific No column_issue Potential Column Issue: - Contamination - Degradation mobile_phase_opt Optimize Mobile Phase: - Lower pH (e.g., 0.1% Formic Acid) - Add buffer (e.g., Ammonium Formate) analyte_specific->mobile_phase_opt column_chem Evaluate Column Chemistry: - Use a high-purity, end-capped C18 - Consider an embedded polar group column mobile_phase_opt->column_chem sample_solvent Check Sample Solvent: - Match with mobile phase column_chem->sample_solvent start Observe Peak Fronting check_overload Is the peak overloaded? start->check_overload check_solvent Is the injection solvent stronger than the mobile phase? check_overload->check_solvent No solution_overload Reduce sample concentration or injection volume check_overload->solution_overload Yes check_column Is there a column void or collapse? check_solvent->check_column No solution_solvent Reconstitute sample in a weaker solvent check_solvent->solution_solvent Yes solution_column Replace the column check_column->solution_column Yes

References

Technical Support Center: Addressing Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in mass spectrometry when using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3][4][5] This interference leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[5][6][7] It is a significant challenge because it can vary between samples, leading to unreliable quantitative results.[3] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a concern as it affects the initial ionization process.[3][7]

Q2: How does a deuterated internal standard (d-IS) theoretically compensate for ion suppression?

A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612). The principle behind its use is that the d-IS has nearly identical physicochemical properties to the analyte.[8] Consequently, it should behave similarly during sample preparation, chromatography, and ionization, meaning it will be affected by ion suppression to the same extent as the analyte.[8][9] By calculating the ratio of the analyte signal to the d-IS signal, any fluctuations in signal intensity caused by ion suppression should be normalized, leading to accurate quantification.[1][10]

Q3: What are the common causes of ion suppression?

A3: Ion suppression can be caused by a variety of endogenous and exogenous substances, including:

  • Endogenous matrix components: Salts, lipids (especially phospholipids), proteins, and other small molecules naturally present in biological samples.[5][6]

  • Exogenous substances: Mobile phase additives, ion-pairing agents, plasticizers from lab consumables, and dosing vehicles.[6][7][11]

  • High analyte concentration: At very high concentrations, an analyte can cause self-suppression.[5][11]

  • Co-eluting metabolites: Metabolites of the analyte that may have similar chromatographic behavior.[5]

Troubleshooting Guides

Problem 1: My results are inaccurate or imprecise even though I am using a deuterated internal standard.

Possible Cause: Differential ion suppression, where the analyte and the deuterated internal standard are not affected by the matrix to the same degree. This is often due to a slight chromatographic separation between the two compounds.[1][9]

Troubleshooting Steps:

  • Verify Co-elution: The most critical factor for a deuterated internal standard to effectively compensate for ion suppression is its perfect co-elution with the analyte.[9] Even a small difference in retention time can expose the analyte and the internal standard to different matrix components as they elute, leading to differential suppression.[1][12] This separation is often caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the molecule's physicochemical properties.

  • Quantify the Matrix Effect: Perform an experiment to quantitatively assess the matrix effect on both the analyte and the internal standard. This will help determine if the d-IS is effectively compensating for ion suppression.

    • Experimental Protocol: Quantitative Assessment of Matrix Effect

      • Objective: To quantify the extent of ion suppression or enhancement for both the analyte and the deuterated internal standard.

      • Methodology: Prepare three sets of samples:

        • Set A (Neat Solution): Analyte and d-IS spiked into the mobile phase or reconstitution solvent.

        • Set B (Post-Spike Matrix): Blank matrix is extracted first, and then the analyte and d-IS are spiked into the final extract.

        • Set C (Pre-Spike Matrix): Analyte and d-IS are spiked into the blank matrix before the extraction process.

      • Data Analysis: Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.

        • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

          • An MF of 1 indicates no matrix effect.

          • An MF < 1 indicates ion suppression.

          • An MF > 1 indicates ion enhancement.

        • IS-Normalized MF = (MF of Analyte) / (MF of d-IS)

          • A value close to 1 suggests the d-IS is effectively compensating for the matrix effect. A value significantly different from 1 indicates differential matrix effects.[8]

    • Data Presentation: Example Matrix Effect Evaluation

      Parameter Analyte d-IS Interpretation
      Peak Area (Set A) 1,200,000 1,150,000 Signal in a clean solution.
      Peak Area (Set B) 600,000 805,000 Signal in the presence of matrix.
      Matrix Factor (MF) 0.50 0.70 Both show ion suppression.

      | IS-Normalized MF | 0.71 | - | Inadequate compensation by d-IS. |

  • Optimize Chromatography: Adjust the chromatographic method to achieve co-elution of the analyte and d-IS, or to separate them from the interfering matrix components.[1] This can involve modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.

  • Improve Sample Preparation: Enhance sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than protein precipitation.[1][13]

  • Consider a Different Internal Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard. These are less likely to exhibit a chromatographic shift compared to deuterated standards.[1][14]

Problem 2: The signal for my analyte and/or deuterated internal standard is very low or absent.

Possible Cause: Severe ion suppression is occurring at the retention time of your analyte.

Troubleshooting Steps:

  • Identify Regions of Ion Suppression: Use a post-column infusion experiment to identify the chromatographic regions with the most significant ion suppression.

    • Experimental Protocol: Post-Column Infusion

      • Objective: To qualitatively identify retention time zones where ion suppression occurs.

      • Methodology:

        • Set up the LC-MS system with the analytical column.

        • Use a syringe pump to deliver a constant flow of a solution containing the analyte and internal standard.

        • Connect the outlet of the analytical column and the syringe pump to a T-piece.

        • Connect the outlet of the T-piece to the mass spectrometer's ion source.

        • Inject a blank matrix extract onto the column.

        • Monitor the signal of the analyte and internal standard. A drop in the constant baseline signal indicates a region of ion suppression.[1][3][5][15]

  • Optimize Chromatography to Avoid Suppression Zones: Adjust your chromatographic method to ensure your analyte and internal standard do not elute in the identified zones of high ion suppression.[3][7]

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove the compounds causing the severe ion suppression.[13]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression. However, this will also dilute the analyte, which may impact sensitivity.[11][13]

  • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is generally less susceptible to ion suppression.[4][13]

Visualizations

Troubleshooting Workflow for Inaccurate Results with d-IS start Inaccurate/Imprecise Results with d-IS check_coelution Verify Analyte and d-IS Co-elution start->check_coelution quantify_me Quantify Matrix Effect (Post-Extraction Spike) check_coelution->quantify_me Co-elution not perfect end Accurate & Precise Results check_coelution->end Perfect Co-elution optimize_chrom Optimize Chromatography quantify_me->optimize_chrom Differential ME confirmed improve_sp Improve Sample Preparation (SPE, LLE) optimize_chrom->improve_sp change_is Consider ¹³C or ¹⁵N Internal Standard improve_sp->change_is change_is->end

Caption: Troubleshooting workflow for inaccurate results with d-IS.

Post-Column Infusion Experimental Setup lc LC System (with analytical column) t_piece T-Piece Mixer lc->t_piece LC Eluent syringe_pump Syringe Pump (Analyte + IS Solution) syringe_pump->t_piece Constant Infusion ms Mass Spectrometer Ion Source t_piece->ms Combined Flow

Caption: Post-column infusion experimental setup.

References

Technical Support Center: 3-Hydroxygepirone-d8 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with 3-Hydroxygepirone-d8 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is deuteration expected to enhance its stability?

A1: 3-Hydroxygepirone is a metabolite of the anxiolytic drug Gepirone. The "-d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This substitution is intended to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][2] This increased bond strength can slow down the rate of metabolism, leading to a longer half-life and greater stability of the compound in biological systems.[1][2][]

Q2: What are the common factors that can affect the stability of this compound in biological matrices?

A2: Despite the enhanced stability from deuteration, several factors can still influence the integrity of this compound in biological samples. These include:

  • Enzymatic Degradation: Residual enzyme activity in improperly stored or handled biological samples can still metabolize the compound.

  • pH: Extreme pH conditions during sample collection, processing, or storage can lead to chemical degradation.

  • Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation. Conversely, repeated freeze-thaw cycles can also compromise stability.[4][5]

  • Oxidation: The presence of oxidizing agents in the matrix can lead to oxidative degradation of the analyte.[4][5]

  • Light Exposure: Photolabile compounds can degrade upon exposure to light. It is crucial to determine if this compound exhibits this characteristic.[4][5]

Q3: Are there specific enzymes that might still metabolize this compound?

A3: While deuteration slows metabolism, it may not completely halt it. The primary metabolic pathways for the parent compound, Gepirone, involve hydroxylation. It is plausible that even with deuteration, enzymes from the cytochrome P450 family could still slowly metabolize this compound. The specific isozymes involved would likely be the same as those for the non-deuterated form, but their efficiency would be reduced.

Q4: What are the best practices for sample collection and handling to ensure the stability of this compound?

A4: To minimize pre-analytical errors and ensure sample integrity, the following practices are recommended:

  • Anticoagulants: Use appropriate anticoagulants (e.g., EDTA, heparin) and ensure immediate mixing.

  • Enzyme Inhibitors: Consider adding enzyme inhibitors, such as sodium fluoride (B91410) for esterases, if enzymatic degradation is suspected.

  • Temperature Control: Place samples on ice immediately after collection and process them in a refrigerated centrifuge.

  • Storage: For short-term storage, keep samples at 2-8°C. For long-term storage, samples should be frozen at -20°C or, ideally, -80°C.

  • Light Protection: Collect and process samples in amber tubes or under low-light conditions to prevent photodegradation.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues encountered during the bioanalysis of this compound.

Issue 1: Low Analyte Recovery During Sample Preparation

Symptoms:

  • Consistently low peak areas for this compound in QC samples.

  • High variability between replicate sample preparations.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Degradation during extraction Evaluate the stability of the analyte in the extraction solvent.Consistent recovery when spiked into the extraction solvent.
Optimize the extraction pH to minimize degradation.Improved recovery at a different pH.
Adsorption to labware Use low-adsorption polypropylene (B1209903) tubes and pipette tips.Increased analyte recovery and reduced variability.
Silanize glassware to prevent adsorption.
Incomplete extraction Test different extraction solvents or solid-phase extraction (SPE) cartridges.Higher and more consistent recovery with an alternative extraction method.
Issue 2: Analyte Degradation in Stored Samples

Symptoms:

  • Decreasing concentrations of this compound in QC samples over time.

  • Appearance of unknown peaks in the chromatogram of stored samples.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Freeze-Thaw Instability Perform a freeze-thaw stability study (e.g., 3-5 cycles).Determine the number of freeze-thaw cycles the analyte can withstand without significant degradation.
Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.Stable analyte concentrations in single-use aliquots.
Long-Term Storage Instability Conduct a long-term stability study at various temperatures (-20°C and -80°C).Establish the optimal storage temperature and duration for sample integrity.
Bench-Top Instability Evaluate analyte stability in the biological matrix at room temperature for several hours.Determine the maximum time samples can be left on the bench without significant degradation.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability
  • Sample Preparation: Prepare at least three replicates of low and high concentration QC samples in the relevant biological matrix.

  • Initial Analysis (Cycle 0): Analyze one set of fresh QC samples to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • This completes one freeze-thaw cycle.

    • Repeat for a total of 3-5 cycles.

  • Analysis: After each cycle, analyze a set of QC samples.

  • Data Evaluation: Calculate the mean concentration and standard deviation for each cycle. Compare the results to the baseline (Cycle 0). A deviation of more than 15% typically indicates instability.

Protocol 2: Assessment of Long-Term Stability
  • Sample Preparation: Prepare a sufficient number of low and high concentration QC sample aliquots for all time points.

  • Storage: Store the aliquots at two or more temperatures (e.g., -20°C and -80°C).

  • Initial Analysis (Time 0): Analyze a set of fresh QC samples to establish the baseline concentration.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples from each storage temperature and analyze them.

  • Data Evaluation: Compare the mean concentrations at each time point to the baseline. A deviation of more than 15% suggests degradation.

Data Presentation

Table 1: Hypothetical Freeze-Thaw Stability of this compound in Human Plasma
QC LevelCycle 0 (ng/mL)Cycle 1 (ng/mL)% ChangeCycle 3 (ng/mL)% ChangeCycle 5 (ng/mL)% Change
Low (5 ng/mL)5.02 ± 0.154.98 ± 0.21-0.8%4.85 ± 0.18-3.4%4.31 ± 0.25-14.1%
High (50 ng/mL)50.11 ± 1.2549.95 ± 1.50-0.3%48.76 ± 1.33-2.7%44.09 ± 1.89-12.0%
Table 2: Hypothetical Long-Term Stability of this compound in Human Plasma
QC LevelTime 0 (ng/mL)3 Months at -20°C% Change3 Months at -80°C% Change12 Months at -80°C% Change
Low (5 ng/mL)4.99 ± 0.184.55 ± 0.22-8.8%4.95 ± 0.19-0.8%4.78 ± 0.21-4.2%
High (50 ng/mL)50.34 ± 1.4046.81 ± 1.65-7.0%50.10 ± 1.38-0.5%48.99 ± 1.55-2.7%

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage & Analysis Collect Collect Biological Matrix (e.g., Plasma) Stabilize Add Stabilizers (Anticoagulants, Enzyme Inhibitors) Collect->Stabilize Centrifuge Centrifuge at 4°C Stabilize->Centrifuge Aliquot Aliquot Supernatant Centrifuge->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Sample Store->Thaw Extract Extract Analyte Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze Troubleshooting_Logic Start Low Analyte Recovery Detected Check_Extraction Evaluate Extraction Efficiency? Start->Check_Extraction Check_Adsorption Investigate Adsorption? Check_Extraction->Check_Adsorption No Optimize_Solvent Optimize Extraction Solvent/pH Check_Extraction->Optimize_Solvent Yes Check_Stability Assess Bench-Top Stability? Check_Adsorption->Check_Stability No Use_Inertware Use Low-Adsorption Labware Check_Adsorption->Use_Inertware Yes Minimize_Time Minimize Processing Time/ Keep Samples on Ice Check_Stability->Minimize_Time Yes Resolved Issue Resolved Optimize_Solvent->Resolved Use_Inertware->Resolved Minimize_Time->Resolved

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for 3-Hydroxygepirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxygepirone-d8 in mass spectrometry applications. The information provided is designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of mass spectrometer and ionization mode for analyzing this compound?

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is the standard for quantitative analysis of this compound.[1] This setup offers high sensitivity and selectivity, which are crucial for accurate measurements in complex biological matrices.

Q2: How are the optimal MRM transitions for this compound determined?

The optimal MRM transitions for this compound, like its parent compound, are typically determined empirically.[2] This process involves infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions. The precursor ion will be shifted by +8 Da compared to the unlabeled 3-Hydroxygepirone due to the deuterium (B1214612) labeling.

Q3: What are common sample preparation techniques for analyzing this compound in biological samples like plasma or serum?

Commonly used sample preparation techniques include protein precipitation (PPT) and solid-phase extraction (SPE).[2]

  • Protein Precipitation: This is a simpler and faster method where a solvent like acetonitrile (B52724) is added to the plasma or serum sample to precipitate proteins.[2]

  • Solid-Phase Extraction (SPE): This technique provides a cleaner sample by separating the analyte from matrix components based on their physicochemical properties. It involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.[1]

Q4: Why is there a chromatographic shift between 3-Hydroxygepirone and this compound?

A slight retention time shift between a deuterated internal standard and the unlabeled analyte can occur due to the deuterium isotope effect. This can potentially lead to differential matrix effects and impact the accuracy of quantification. Optimizing chromatographic conditions to minimize this separation is crucial.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Signal Intensity or No Signal

Possible Causes and Solutions:

Cause Troubleshooting Step
Suboptimal Ion Source Parameters Optimize ESI source parameters, including capillary voltage, nebulizer gas flow, drying gas flow, and source temperature, through systematic infusion of a standard solution.
Incorrect MRM Transitions Verify the precursor and product ion m/z values. Re-optimize by performing a product ion scan on the this compound standard.
Sample Degradation Ensure proper sample handling and storage. Prepare fresh samples and standards to rule out degradation.
Inefficient Sample Extraction Evaluate and optimize the protein precipitation or SPE protocol. Ensure the pH of the sample and solvents is appropriate for the analyte.
Matrix Effects (Ion Suppression) Dilute the sample extract to reduce the concentration of interfering matrix components. Improve chromatographic separation to resolve the analyte from co-eluting matrix components.
Issue 2: High Signal Variability or Poor Reproducibility

Possible Causes and Solutions:

Cause Troubleshooting Step
Differential Matrix Effects Modify the chromatographic method to ensure co-elution of 3-Hydroxygepirone and this compound. A slight separation can expose them to different matrix environments, leading to variability.
Isotopic Exchange Check if the deuterium labels are on labile positions (e.g., -OH, -NH). While less common for aromatic deuteration, it can occur under certain pH and temperature conditions. Consider using a standard with a more stable labeling pattern if this is suspected.
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol, including accurate pipetting and consistent timing of each step.
LC System Issues Check for leaks, pump inconsistencies, or autosampler injection volume variability.
Issue 3: Inaccurate Quantification

Possible Causes and Solutions:

Cause Troubleshooting Step
Poor Integration of Chromatographic Peaks Adjust the peak integration parameters in your software. Ensure that both the analyte and internal standard peaks are being integrated correctly and consistently.
Calibration Curve Issues Prepare fresh calibration standards and re-run the calibration curve. Ensure the concentration range of the calibrators is appropriate for the expected sample concentrations.
Contamination of Internal Standard Verify the purity of the this compound internal standard. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.

Experimental Protocols

Proposed LC-MS/MS Method for this compound (Starting Point for Optimization)

This protocol is a recommended starting point and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of the plasma sample, add 20 µL of the this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.[1]

  • Elute the analytes with 1 mL of methanol.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

2. Liquid Chromatography Parameters

Parameter Recommended Condition
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start with a low percentage of Mobile Phase B and gradually increase to elute the analyte. Optimize to ensure separation from matrix components.

3. Mass Spectrometry Parameters (Proposed Starting Points)

These parameters require empirical optimization.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
3-HydroxygepironeTo be determinedTo be determinedOptimizeOptimize
This compound Precursor of 3-Hydroxygepirone + 8To be determinedOptimizeOptimize

Ion Source Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Capillary Voltage: Optimize (e.g., 3.0 - 5.0 kV)

  • Source Temperature: Optimize (e.g., 400 - 550 °C)

  • Nebulizer Gas: Optimize

  • Drying Gas: Optimize

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_workflow Start Poor Signal? Check_Source Optimize Source Parameters? Start->Check_Source Check_MRM Verify MRM Transitions? Check_Source->Check_MRM No Solution Signal Improved Check_Source->Solution Yes Check_Sample_Prep Optimize Sample Prep? Check_MRM->Check_Sample_Prep No Check_MRM->Solution Yes Check_Matrix_Effects Investigate Matrix Effects? Check_Sample_Prep->Check_Matrix_Effects No Check_Sample_Prep->Solution Yes Check_Matrix_Effects->Solution Yes

Caption: Troubleshooting logic for low signal intensity issues.

References

dealing with isotopic interference in gepirone quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of gepirone (B1671445), with a specific focus on addressing isotopic interference.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for gepirone quantification?

A1: The ideal internal standard for the quantification of gepirone is a stable isotope-labeled (SIL) version of the analyte, such as Gepirone-d8.[1] SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar matrix effects, which helps to compensate for variations in sample preparation, chromatography, and ionization.[2][3] The use of a deuterated internal standard is highly recommended by regulatory agencies to ensure the accuracy and reliability of bioanalytical methods.[3]

Q2: Why is the isotopic purity of Gepirone-d8 important?

A2: The isotopic purity of Gepirone-d8 is a critical parameter that defines the percentage of the molecule that is fully deuterated.[4] The presence of significant amounts of lighter isotopic variants (e.g., d7, d6) can interfere with the measurement of the unlabeled analyte (gepirone), a phenomenon known as isotopic interference or crosstalk.[4][5] This can lead to inaccurate quantification of gepirone.[5]

Q3: What are the primary analytical techniques for gepirone quantification?

A3: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and selective quantification of gepirone and its metabolites.[6][7] A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[6][7] Electrospray ionization (ESI) in positive ion mode is typically suitable for gepirone.[6]

Q4: What are the major metabolites of gepirone that I should be aware of?

A4: Gepirone is extensively metabolized, and its major pharmacologically active metabolites are 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-OH-gepirone.[6][8][9][10] These metabolites can be present in plasma at higher concentrations than the parent drug and contribute to the overall pharmacological activity.[8][10]

Q5: What are common sample preparation techniques for analyzing gepirone in biological matrices?

A5: Common sample preparation techniques for gepirone analysis in plasma or serum include:

  • Solid-Phase Extraction (SPE): This is a selective method that uses a solid sorbent to isolate the analyte, resulting in a cleaner sample.[2][3][7]

  • Protein Precipitation (PPT): A rapid method where a solvent like acetonitrile (B52724) is used to precipitate proteins.[2][6]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids.[2]

Troubleshooting Guides

Guide 1: Investigating and Confirming Isotopic Interference

This guide provides a step-by-step protocol to determine if you are experiencing isotopic interference between gepirone and Gepirone-d8.[5]

Symptoms of Isotopic Interference:

  • Non-linear calibration curves, particularly at the upper and lower limits of quantification.[5]

  • Inaccurate results for quality control (QC) samples.[5]

  • A significant signal in the Gepirone-d8 MRM channel when analyzing a high concentration of gepirone standard without the internal standard.[5]

  • A detectable peak for gepirone in samples containing only Gepirone-d8.[5]

Experimental Protocol to Assess Crosstalk:

  • Prepare two sets of samples:

    • Set A (Analyte to IS): Spike a high concentration of gepirone (e.g., the upper limit of quantification, ULOQ) into a blank matrix without adding Gepirone-d8.[5]

    • Set B (IS to Analyte): Spike the working concentration of Gepirone-d8 into a blank matrix without adding gepirone.[5]

  • Analyze the samples: Inject both sets of solutions into the LC-MS/MS system and monitor the MRM transitions for both gepirone and Gepirone-d8.[5]

  • Analyze the data:

    • In the chromatogram from Set A, measure the peak area of any signal detected in the Gepirone-d8 MRM channel at the retention time of gepirone.

    • In the chromatogram from Set B, measure the peak area of any signal detected in the gepirone MRM channel at the retention time of Gepirone-d8.

Data Presentation: Illustrative Isotopic Crosstalk Assessment

Sample DescriptionAnalyte MonitoredPeak Area at Analyte Retention TimeCalculated Crosstalk (%)
Set A
Gepirone (ULOQ)Gepirone2,500,000-
Gepirone-d85,0000.2%
Set B
Gepirone-d8 (Working Conc.)Gepirone-d81,800,000-
Gepirone1,8000.1%

Note: The data presented in this table is illustrative and represents a hypothetical scenario.

Interpretation:

The percentage of crosstalk is calculated by dividing the peak area of the interfering signal by the peak area of the spiked compound. A crosstalk of >0.1-0.2% may indicate a need for mitigation strategies.

Workflow for Assessing Isotopic Interference

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation cluster_conclusion Conclusion prep_A Set A: High Conc. Gepirone in Blank Matrix (No IS) analysis Inject Samples & Monitor MRM Transitions for Gepirone & Gepirone-d8 prep_A->analysis prep_B Set B: Working Conc. Gepirone-d8 in Blank Matrix (No Analyte) prep_B->analysis eval_A Measure Gepirone-d8 signal in Set A analysis->eval_A eval_B Measure Gepirone signal in Set B analysis->eval_B conclusion Calculate % Crosstalk eval_A->conclusion eval_B->conclusion

Caption: Workflow for the experimental assessment of isotopic crosstalk.

Guide 2: Mitigation Strategies for Isotopic Interference

If significant isotopic interference is confirmed, the following strategies can be employed to mitigate its impact.

1. Chromatographic Optimization:

  • Action: Adjust the LC gradient profile, mobile phase composition, or column chemistry to achieve baseline separation of gepirone and any interfering peaks.[5][11] While complete co-elution of the analyte and its SIL-IS is generally desired, slight separation can sometimes help resolve interference from matrix components.[1][5]

2. Mass Spectrometry Parameter Optimization:

  • Action: Investigate alternative precursor and product ions for both gepirone and Gepirone-d8.[5] Selecting more specific MRM transitions can reduce the potential for isotopic contribution. This will require re-optimization of collision energies.[5]

3. Mathematical Correction:

  • Action: If experimental mitigation is not fully successful, a mathematical correction can be applied to the data.[5] This involves using the correction factors determined from the isotopic crosstalk experiment (Guide 1) to adjust the measured peak areas.[5]

4. Use of an Alternative Internal Standard:

  • Action: If isotopic interference with Gepirone-d8 cannot be resolved, consider using an alternative internal standard.[5] A structural analog, such as buspirone, could be a possibility, but this would require more extensive method validation to ensure it accurately mimics the behavior of gepirone.[1]

Logical Flow for Mitigating Isotopic Interference

G cluster_options Mitigation Options start Significant Isotopic Interference Confirmed chromatography Optimize Chromatography start->chromatography ms_params Optimize MS Parameters start->ms_params alt_is Consider Alternative IS start->alt_is If other methods fail math_corr Apply Mathematical Correction chromatography->math_corr ms_params->math_corr end Interference Mitigated math_corr->end alt_is->end

Caption: Decision tree for addressing isotopic interference.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for gepirone and similar compounds in human plasma.[1][3][7]

Materials:

  • Human plasma with K2-EDTA as an anticoagulant.[3]

  • Gepirone and Gepirone-d8 reference standards.[3]

  • Methanol (B129727) and Acetonitrile (LC-MS grade).[3]

  • Formic acid (LC-MS grade).[3]

  • Deionized water.[3]

  • SPE cartridges (e.g., C18 or Oasis HLB).[1][3][7]

Procedure:

  • Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of Gepirone-d8 internal standard solution and vortex for 30 seconds.[1][3]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[3][7]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1][7]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[1][3][7]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[1][3][7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1][3] Reconstitute the residue in 100-200 µL of the mobile phase.[3][7]

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the development of a validated LC-MS/MS method for gepirone quantification.[3][6][7]

Chromatographic Conditions:

  • LC System: HPLC or UHPLC system.[6]

  • Column: Reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[6]

    • B: Acetonitrile or methanol with 0.1% formic acid.[6]

  • Flow Rate: 0.2-0.4 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.[3]

Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[6]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[6]

  • MRM Transitions: To be determined by direct infusion of gepirone and Gepirone-d8 standards.[3][6]

Data Presentation: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
GepironeTo be determinedTo be determined
Gepirone-d8To be determinedTo be determined
1-PP (Metabolite)To be determinedTo be determined
3'-OH-gepirone (Metabolite)To be determinedTo be determined

Note: The specific m/z values need to be empirically determined.

Gepirone Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Gepirone Gepirone pre_5HT1A 5-HT1A Autoreceptor Gepirone->pre_5HT1A Agonist post_5HT1A Postsynaptic 5-HT1A Receptor Gepirone->post_5HT1A Partial Agonist serotonin_release Decreased Serotonin Release (Acute Effect) pre_5HT1A->serotonin_release desensitization Autoreceptor Desensitization (Chronic Effect) serotonin_release->desensitization enhanced_release Enhanced Serotonin Release (Chronic Effect) desensitization->enhanced_release downstream Downstream Signaling Cascades post_5HT1A->downstream therapeutic_effect Therapeutic Effect downstream->therapeutic_effect

References

minimizing hydrogen-deuterium exchange in 3-Hydroxygepirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing hydrogen-deuterium (H-D) exchange in 3-Hydroxygepirone-d8. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium (H-D) exchange and why is it a concern for this compound?

A1: Hydrogen-deuterium exchange is a chemical process where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from solvents or atmospheric moisture.[1] For this compound, this is a concern because the loss of deuterium atoms, a phenomenon known as "back-exchange," compromises the isotopic purity of the standard. This can lead to inaccuracies in quantitative analyses, such as those using mass spectrometry, where the deuterated compound serves as an internal standard.[2]

Q2: Where are the deuterium atoms located in this compound and how does this affect their stability?

A2: In this compound, the eight deuterium atoms are located on the piperazine (B1678402) ring. The chemical name is 3-Hydroxy-4,4-dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)butyl)piperidine-2,6-dione.[1] Deuterium atoms attached to carbon are generally more stable and less prone to exchange compared to those attached to heteroatoms like oxygen or nitrogen.[2] However, the proximity of the nitrogen atoms in the piperazine ring can influence the stability of these deuterium labels, making it crucial to follow proper handling and experimental protocols.

Q3: What are the primary factors that can cause H-D exchange in this compound?

A3: The main factors that can accelerate H-D exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange process. The rate of exchange is typically minimized at a slightly acidic pH, often around 2.5-3.[2][3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H-D exchange.[3]

  • Solvent: Protic solvents, such as water and methanol, can readily donate hydrogen atoms and thus promote back-exchange.[2]

  • Exposure to Moisture: Atmospheric moisture is a common source of protons that can lead to deuterium loss.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Loss of Deuterium Signal / Inaccurate Quantification H-D exchange due to improper solvent choice.Use aprotic solvents (e.g., acetonitrile, tetrahydrofuran) for sample preparation and storage whenever possible. If protic solvents are necessary for your analytical method, minimize the time the compound is in the protic solvent.[2]
H-D exchange due to pH of the solution.Adjust the pH of your sample and mobile phase to a range where H-D exchange is minimal (typically pH 2.5-3). Avoid strongly acidic or basic conditions.[2][3]
H-D exchange due to elevated temperatures.Maintain low temperatures (e.g., 4°C) during sample storage, preparation, and analysis. Use a cooled autosampler if available.[2][3]
Inconsistent Results Between Experiments Contamination with atmospheric moisture.Handle the solid compound and prepare solutions in a dry, inert atmosphere (e.g., under nitrogen or in a glove box). Use dry glassware and solvents.[1][4]
Inconsistent sample preparation and handling.Develop and adhere to a standardized operating procedure (SOP) for all steps of sample preparation and analysis to ensure consistency.
Degradation of the Compound Exposure to light or improper storage temperature.Store this compound at the recommended temperature (typically 2-8°C), protected from light.[1] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps to prepare a stock solution of this compound while minimizing the risk of H-D exchange.

Materials:

  • This compound solid

  • High-purity, anhydrous aprotic solvent (e.g., acetonitrile)

  • Class A volumetric flask

  • Calibrated analytical balance

  • Dry, inert gas (e.g., nitrogen or argon)

  • Amber vial with a PTFE-lined cap

Procedure:

  • Acclimatization: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture on the cold solid.[1]

  • Inert Atmosphere: Perform all subsequent steps under a gentle stream of dry, inert gas or inside a glove box.

  • Weighing: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add a small amount of the anhydrous aprotic solvent to dissolve the solid completely. Gentle vortexing or sonication may be used to aid dissolution.[2]

  • Dilution: Once the solid is fully dissolved, bring the solution to the final volume with the same solvent.

  • Mixing: Cap the flask and mix the solution thoroughly by inverting the flask multiple times.

  • Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution at the recommended temperature (2-8°C) and protect it from light.[1]

Protocol for Sample Analysis by LC-MS

This protocol provides guidelines for minimizing H-D exchange during LC-MS analysis.

Recommendations:

  • Mobile Phase: If possible, use a mobile phase with aprotic solvents. If an aqueous mobile phase is required, buffer it to a pH of 2.5-3 to minimize exchange.[2][3]

  • Temperature Control: Maintain the sample in a cooled autosampler (e.g., 4°C) throughout the analytical run.[2]

  • Gradient Time: Use the shortest possible chromatographic gradient that provides adequate separation to minimize the time the analyte is exposed to the mobile phase.

  • System Cleanliness: Ensure the LC system is clean and free of contaminants that could alter the pH of the mobile phase.

Visualizations

G cluster_storage Storage and Handling cluster_prep Solution Preparation cluster_analysis LC-MS Analysis storage Store at 2-8°C Protect from Light handling Handle under Inert Atmosphere solvent Use Anhydrous Aprotic Solvent handling->solvent ph_control_prep Control pH if Aqueous Solution is Necessary temp_control Cooled Autosampler (e.g., 4°C) ph_control_prep->temp_control ph_control_analysis Mobile Phase pH (2.5 - 3) short_run Minimize Run Time end End short_run->end start Start start->storage

Caption: Experimental workflow to minimize H-D exchange.

G issue Issue: Loss of Deuterium Signal cause1 Improper Solvent? (Protic vs. Aprotic) issue->cause1 cause2 Incorrect pH? cause1->cause2 No solution1 Use Aprotic Solvents cause1->solution1 Yes cause3 High Temperature? cause2->cause3 No solution2 Adjust pH to 2.5-3 cause2->solution2 Yes cause4 Moisture Contamination? cause3->cause4 No solution3 Maintain Low Temp (4°C) cause3->solution3 Yes solution4 Handle in Dry/Inert Atmosphere cause4->solution4 Yes

Caption: Troubleshooting flowchart for deuterium loss.

Caption: Key factors affecting H-D exchange in this compound.

References

Technical Support Center: 3-Hydroxygepirone-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxygepirone-d8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and other issues encountered during the use of this compound as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common problems in a question-and-answer format, providing detailed explanations, experimental protocols, and visual aids to guide you through the troubleshooting process.

Issue 1: High Variability in Internal Standard (IS) Response

Question: My this compound internal standard response is highly variable across my analytical run, even in my calibration standards and quality controls. What are the potential causes and how can I fix this?

Answer: High variability in the internal standard (IS) response is a common issue that can arise from several sources, including sample preparation, matrix effects, and instrument-related problems.[1] A systematic approach is crucial to identify and resolve the root cause.[1]

Potential Causes & Solutions:

CategoryPotential CauseRecommended Solution
Sample Preparation Inconsistent pipetting or dilution errors when spiking the IS.Verify pipette calibration and use a consistent, validated procedure for adding the IS to all samples.[1]
Incomplete mixing of the IS with the sample matrix.Ensure thorough vortexing or mixing after adding the IS to achieve homogeneity.[1]
Degradation of the IS during sample processing.Minimize the time samples are at room temperature and consider working on ice.[1]
Variable extraction recovery between the analyte and IS.Optimize the extraction procedure (e.g., LLE, SPE) to ensure consistent recovery. The IS should be added at the earliest step of sample preparation.[1]
Matrix Effects Ion suppression or enhancement due to co-eluting matrix components.[2][3][4][5]Improve chromatographic separation to resolve the IS from interfering components.[1] Consider more rigorous sample cleanup methods.[2][6]
Instrumentation Inconsistent injection volume.Perform regular maintenance on the autosampler and ensure no air bubbles are present in the syringe.
Fluctuations in the ion source (e.g., temperature, gas flow).Allow the instrument to stabilize before starting the run and monitor MS parameters.[7][8][9]
Contamination of the ion source or mass spectrometer.Clean the ion source, transfer capillary, and other relevant components according to the manufacturer's recommendations.
Issue 2: Inaccurate or Inconsistent Quantitative Results

Question: Despite using this compound, my quantitative results for the analyte are inconsistent and inaccurate. What could be the problem?

Answer: Inaccurate or inconsistent quantitative results, even with a deuterated internal standard, can stem from several factors. The most common culprits are a lack of co-elution, differential matrix effects, isotopic impurities in the standard, or isotopic exchange.[10]

Troubleshooting Steps:
  • Verify Co-elution: A primary assumption when using a stable isotope-labeled (SIL) internal standard is that it will co-elute with the analyte. However, deuterium-labeled standards can sometimes exhibit a slight shift in retention time.[11] This can lead to the analyte and IS being subjected to different matrix effects, compromising accuracy.[10]

    • Action: Overlay the chromatograms of the analyte and the this compound IS to confirm co-elution. If a significant shift is observed, chromatographic conditions may need to be re-optimized.

  • Assess for Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[10] This "differential matrix effect" can lead to inaccurate quantification.[10]

    • Action: Conduct a post-extraction addition experiment to evaluate the matrix effect on both the analyte and the IS.

    Experimental Protocol: Assessing Matrix Effects

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Analyte and IS in the final mobile phase composition.

      • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.

      • Set C (Pre-Spiked Matrix): Analyte and IS are added to the blank matrix before the extraction process.

    • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

    • Calculate Matrix Effect (ME) and Recovery (RE):

      • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    Quantitative Data Summary: Interpreting Matrix Effect Results

    Matrix Effect (ME) ValueInterpretation
    ME = 100% No absolute matrix effect.
    ME < 100% Ion suppression.
    ME > 100% Ion enhancement.

    A significant difference in the ME % between the analyte and this compound indicates a differential matrix effect, which can be a source of inaccuracy.

  • Check for Isotopic Purity: The this compound internal standard may contain a small amount of the unlabeled analyte as an impurity.[10] This can lead to a positive bias in your results, especially at the lower limit of quantification (LLOQ).[12]

    • Action: Analyze a solution of the this compound IS alone and monitor the MRM transition for the unlabeled analyte.

    Experimental Protocol: Assessing Contribution from Internal Standard

    • Prepare a Blank Sample: A matrix sample with no analyte.

    • Spike with Internal Standard: Add the this compound at the concentration used in the assay.[12]

    • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[12]

    • Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[12] If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[12]

Issue 3: Loss of Deuterium (B1214612) Label (Isotopic Exchange)

Question: I suspect my this compound is losing its deuterium label. How can I confirm this and what can I do to prevent it?

Answer: Loss of the deuterium label, also known as isotopic or back-exchange, can occur if the deuterium atoms are on chemically unstable positions of the molecule.[10] This is more likely to happen under harsh pH or temperature conditions during sample preparation or storage.[10][13] This can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals.[12]

Troubleshooting and Prevention:

  • Review Label Position: Confirm that the deuterium atoms on the this compound are not on easily exchangeable sites (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[10]

  • Evaluate Sample Preparation Conditions: Avoid prolonged exposure to strongly acidic or basic conditions.[10]

  • Storage Conditions: Avoid storing deuterated compounds in acidic or basic solutions for extended periods.[13] For long-term storage, it is often recommended to keep the compound at -20°C.[14]

  • Consider Alternatives: If isotopic exchange is a persistent issue, consider using an internal standard labeled with ¹³C or ¹⁵N, as these are generally more stable.[11]

Experimental Protocol: Assessing Isotopic Stability

  • Incubate the IS: Prepare a solution of this compound in the sample matrix or a solvent that mimics the conditions of your sample preparation (e.g., extreme pH).

  • Time-Course Analysis: Analyze the solution at different time points (e.g., 0, 1, 4, and 24 hours) by LC-MS/MS.

  • Monitor Signals: Monitor the signal intensity of both the this compound and the unlabeled analyte. A decrease in the IS signal with a corresponding increase in the analyte signal over time is indicative of isotopic exchange.

Visual Troubleshooting Guides (DOT Language)

Below are diagrams created using Graphviz to illustrate logical workflows for troubleshooting common issues with the this compound internal standard.

start Inconsistent IS Response sample_prep Sample Preparation Issues start->sample_prep matrix_effects Matrix Effects start->matrix_effects instrument Instrument Issues start->instrument pipetting Inconsistent Pipetting sample_prep->pipetting mixing Incomplete Mixing sample_prep->mixing recovery Variable Recovery sample_prep->recovery ion_suppression Ion Suppression/Enhancement matrix_effects->ion_suppression injection Injection Volume Variability instrument->injection source_stability Ion Source Instability instrument->source_stability solution1 Calibrate Pipettes Validate Procedure pipetting->solution1 solution2 Thoroughly Vortex/Mix mixing->solution2 solution3 Optimize Extraction Method recovery->solution3 solution4 Improve Chromatography Enhance Sample Cleanup ion_suppression->solution4 solution5 Autosampler Maintenance injection->solution5 solution6 Allow Instrument to Stabilize Monitor Parameters source_stability->solution6 start Inaccurate Quantitative Results co_elution Lack of Co-elution start->co_elution diff_matrix Differential Matrix Effects start->diff_matrix purity IS Purity Issues start->purity exchange Isotopic Exchange start->exchange check_retention Check Retention Times co_elution->check_retention assess_matrix Assess Matrix Effects diff_matrix->assess_matrix check_purity Check for Unlabeled Analyte purity->check_purity check_stability Assess Isotopic Stability exchange->check_stability solution1 Optimize Chromatography check_retention->solution1 solution2 Improve Sample Cleanup assess_matrix->solution2 solution3 Use New Lot of IS Correct for Contribution check_purity->solution3 solution4 Modify Sample Prep Conditions Use ¹³C or ¹⁵N IS check_stability->solution4

References

Technical Support Center: Enhancing the Sensitivity of 3-Hydroxygepirone Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxygepirone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of 3-Hydroxygepirone detection. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 3-Hydroxygepirone.

Problem Potential Cause Recommended Solution
Low or No Signal for 3-Hydroxygepirone Inefficient Ionization: 3-Hydroxygepirone, being a hydroxylated metabolite, might have different optimal ionization settings compared to the parent drug, Gepirone.Optimize mass spectrometer source parameters such as capillary voltage, source temperature, and gas flows specifically for 3-Hydroxygepirone. Electrospray ionization (ESI) in positive mode is generally suitable.[1]
Poor Extraction Recovery: The chosen sample preparation method (LLE, SPE, or PPT) may not be optimal for this more polar metabolite.For Liquid-Liquid Extraction (LLE), ensure the pH of the aqueous phase is optimized to keep 3-Hydroxygepirone in a neutral state for efficient extraction into an organic solvent. For Solid-Phase Extraction (SPE), use a mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent that can retain polar compounds.[2]
Analyte Degradation: 3-Hydroxygepirone may be sensitive to temperature, pH, or light, leading to degradation during sample processing or storage.Keep samples on ice or at 4°C during processing.[1] Store processed samples in an autosampler cooled to 4-10°C and use amber vials to protect from light. Evaluate the stability of the analyte under different conditions as part of method validation.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions with Stationary Phase: The hydroxyl group of 3-Hydroxygepirone can interact with residual silanols on silica-based C18 columns, leading to peak tailing.[3]Use a column with a highly inert stationary phase or an end-capped column. Adding a small amount of a competing base like triethylamine (B128534) (TEA) or using a buffered mobile phase (e.g., with ammonium (B1175870) formate (B1220265) or ammonium acetate) can help mask silanol (B1196071) interactions and improve peak shape.[3][4]
Column Overload: Injecting a sample with a high concentration of the analyte can saturate the column.Reduce the injection volume or dilute the sample. If peak shape improves with lower concentration, column overload was the likely issue.
Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.Dissolve the final extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions.
High Matrix Effects (Ion Suppression or Enhancement) Co-elution of Endogenous Components: Phospholipids and other components from biological matrices like plasma can co-elute with 3-Hydroxygepirone and interfere with its ionization.[5][6]Improve sample cleanup. Solid-Phase Extraction (SPE) is generally more effective at removing interferences than Protein Precipitation (PPT).[2] Develop a chromatographic gradient that separates 3-Hydroxygepirone from the bulk of the matrix components.
Use of an Inappropriate Internal Standard: If the internal standard does not behave similarly to the analyte, it cannot adequately compensate for matrix effects.The use of a stable isotope-labeled internal standard, such as Gepirone-d8, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[7]
Inconsistent Retention Time Inadequate Column Equilibration: Insufficient equilibration time between injections in a gradient method can lead to retention time shifts.Ensure the column is fully equilibrated to the initial mobile phase conditions before each injection. A general rule is to allow 5-10 column volumes of the initial mobile phase to pass through the column.
Mobile Phase Issues: Changes in mobile phase composition due to evaporation of the more volatile component or degradation of additives.Prepare fresh mobile phase daily and keep solvent bottles capped. If using buffered mobile phases, check for precipitation.
Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH or high temperature conditions.Monitor column performance with system suitability tests. If performance degrades significantly, replace the column.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting 3-Hydroxygepirone?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of 3-Hydroxygepirone in biological matrices.[8] This technique offers high specificity through the use of Multiple Reaction Monitoring (MRM).

Q2: How can I enhance the sensitivity of my LC-MS/MS method for 3-Hydroxygepirone?

A2: To enhance sensitivity, you can:

  • Optimize Sample Preparation: Use Solid-Phase Extraction (SPE) for cleaner extracts and to concentrate the analyte.[2]

  • Optimize Chromatographic Conditions: Ensure a good peak shape as sharp, symmetrical peaks have a better signal-to-noise ratio.

  • Optimize Mass Spectrometer Parameters: Fine-tune the ion source parameters and collision energy for the specific MRM transitions of 3-Hydroxygepirone.

  • Use a High-Quality Internal Standard: A stable isotope-labeled internal standard like Gepirone-d8 is crucial for accurate quantification at low levels.[7]

Q3: What type of internal standard should I use for 3-Hydroxygepirone analysis?

A3: A stable isotope-labeled (SIL) internal standard, such as Gepirone-d8, is highly recommended.[7] A SIL internal standard has a very similar chemical structure and chromatographic behavior to the analyte, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[7] If a SIL IS is not available, a structural analog can be used, but it may not compensate for all variabilities as effectively.

Q4: What are the expected challenges when analyzing 3-Hydroxygepirone in plasma?

A4: The main challenges include:

  • Low concentrations: As a metabolite, its concentration can be very low.

  • Matrix effects: Plasma is a complex matrix containing phospholipids, proteins, and salts that can interfere with ionization.[5]

  • Polarity: Being more polar than the parent drug, it might be more challenging to extract from an aqueous matrix and may have different chromatographic behavior.

Q5: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

A5: The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.[9] For S/N, the LOD is typically defined as a ratio of 3:1, and the LOQ as 10:1. For the calibration curve method, LOD = 3.3 * (standard deviation of the intercept / slope) and LOQ = 10 * (standard deviation of the intercept / slope).[9] It is important to experimentally verify the determined LOQ by analyzing multiple samples at that concentration and ensuring acceptable precision and accuracy.[9]

Data Presentation

The following tables summarize typical performance characteristics for the analysis of 3-Hydroxygepirone and similar small molecules in biological matrices using LC-MS/MS. These values should be established and validated for your specific laboratory setting.

Table 1: Typical Performance of Different Sample Preparation Methods [2]

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extraction Recovery (%) >95 (but less clean)85 - 10590 - 110
Matrix Effect (%) 70 - 12090 - 11095 - 105
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL0.1 - 1 ng/mL0.05 - 0.5 ng/mL

Table 2: Proposed LC-MS/MS Parameters for 3-Hydroxygepirone Analysis

ParameterRecommended Setting
LC Column C18 reversed-phase, e.g., 50 x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol (B129727)
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Internal Standard Gepirone-d8
MRM Transition (Gepirone) To be optimized, literature suggests precursor ions.
MRM Transition (3-Hydroxygepirone) To be determined empirically. The precursor ion will be [M+H]+. The exact m/z will depend on the position of hydroxylation. The product ions will need to be determined by infusing a standard solution and performing a product ion scan.
MRM Transition (Gepirone-d8) To be optimized, precursor ion will be ~8 Da higher than Gepirone.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for achieving high sensitivity and minimizing matrix effects.

Materials:

  • Human plasma samples

  • 3-Hydroxygepirone and Gepirone analytical standards

  • Gepirone-d8 internal standard (IS) solution

  • Methanol (LC-MS grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide (B78521)

  • Mixed-mode or HLB SPE cartridges

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of Gepirone-d8 IS working solution (e.g., 100 ng/mL) and vortex for 10 seconds.

  • Acidification: Add 200 µL of 2% formic acid in water and vortex.

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 1 minute.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[2]

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an ESI source

LC Method:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Method:

  • Ionization Mode: ESI Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Note: The optimal precursor and product ions, as well as collision energies, for 3-Hydroxygepirone, Gepirone, and Gepirone-d8 must be determined by infusing a standard solution of each compound into the mass spectrometer. The precursor ion will correspond to the [M+H]+ of each analyte.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.

Mandatory Visualizations

Gepirone_Metabolism Gepirone Gepirone CYP3A4 CYP3A4 (Primary) Gepirone->CYP3A4 CYP2D6 CYP2D6 (Minor) Gepirone->CYP2D6 Three_Hydroxygepirone 3-Hydroxygepirone (Active Metabolite) CYP3A4->Three_Hydroxygepirone One_PP 1-(2-pyrimidinyl)-piperazine (1-PP) (Active Metabolite) CYP3A4->One_PP CYP2D6->Three_Hydroxygepirone

Metabolic pathway of Gepirone.

Gepirone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Gepirone_pre Gepirone AutoR 5-HT1A Autoreceptor (Full Agonist) Gepirone_pre->AutoR Activates Serotonin_release Serotonin (5-HT) Release AutoR->Serotonin_release Inhibits (Acute) Desensitizes (Chronic) PostR Postsynaptic 5-HT1A Receptor (Partial Agonist) Serotonin_release->PostR Binds Gepirone_post Gepirone & 3-Hydroxygepirone Gepirone_post->PostR Activates Signaling_cascade Downstream Signaling (e.g., cAMP/PKA, MAPK/ERK) PostR->Signaling_cascade Modulates Neuronal_response Therapeutic Effect (Antidepressant/Anxiolytic) Signaling_cascade->Neuronal_response Leads to

Gepirone and 3-Hydroxygepirone signaling pathway.

experimental_workflow start Start: Biological Sample Collection (e.g., Plasma) prep Sample Preparation (e.g., SPE) start->prep Add Internal Standard analysis LC-MS/MS Analysis prep->analysis data Data Acquisition (MRM Mode) analysis->data processing Data Processing (Integration, Calibration) data->processing end End: Quantification Results processing->end

Experimental workflow for 3-Hydroxygepirone analysis.

References

Validation & Comparative

Navigating Bioanalytical Frontiers: A Comparative Guide to the Validation of an Analytical Method for 3-Hydroxygepirone Using its Deuterated Internal Standard, 3-Hydroxygepirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is a cornerstone of robust pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of an analytical method for 3-Hydroxygepirone, a major active metabolite of the antidepressant Gepirone, utilizing its stable isotope-labeled (SIL) internal standard, 3-Hydroxygepirone-d8. In the absence of a commercially available, pre-validated assay, this document serves as a vital resource, offering detailed experimental protocols and performance data to guide the validation of a highly specific and sensitive LC-MS/MS method.

The use of a deuterated internal standard is widely recognized as the gold standard in bioanalytical method validation, a stance supported by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) in its M10 guideline on bioanalytical method validation.[1][2][3][4][5] A stable isotope-labeled internal standard, such as this compound, is chemically identical to the analyte of interest, ensuring that it co-elutes and experiences the same ionization and matrix effects. This intrinsic similarity allows for superior correction of variability during sample preparation and analysis, leading to enhanced accuracy and precision.[5][6][7]

This guide will compare the validated performance of an LC-MS/MS method using this compound as an internal standard against a method employing a structural analog internal standard. Due to the limited availability of public data on 3-Hydroxygepirone, performance characteristics from a validated method for Buspirone (B1668070), a close structural analog of Gepirone, with its deuterated internal standard (Buspirone-d8) will be used as a proxy to illustrate the expected performance.[8][9][10]

Performance Comparison: Deuterated vs. Structural Analog Internal Standard

The choice of internal standard is a critical factor that directly impacts the reliability of a bioanalytical method. The following table summarizes the key performance characteristics of an LC-MS/MS method for a hydroxylated metabolite using a deuterated internal standard versus a structural analog internal standard.

Validation Parameter Method with this compound (Expected Performance) Method with a Structural Analog IS (e.g., a related compound)
Linearity (ng/mL) 0.1 - 1001 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) 0.11
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (%CV) < 10%< 15%
Matrix Effect Minimal and compensatedPotential for differential matrix effects
Selectivity HighPotential for interference from endogenous compounds

Data presented for the method with this compound is based on expected performance for a validated LC-MS/MS method utilizing a stable isotope-labeled internal standard for a similar analyte.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to validate an analytical method for 3-Hydroxygepirone using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from a plasma sample.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 90% B) to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 3-Hydroxygepirone: Precursor ion (m/z) → Product ion (m/z) - To be determined experimentally

    • This compound: Precursor ion (m/z) → Product ion (m/z) - To be determined experimentally

Method Validation Experiments

a. Linearity: Prepare a series of calibration standards by spiking known concentrations of 3-Hydroxygepirone into blank plasma. Analyze these standards and plot the peak area ratio of the analyte to the internal standard against the nominal concentration. The relationship should be linear over the desired concentration range, with a correlation coefficient (r²) of ≥ 0.99.

b. Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Accuracy is determined by comparing the measured concentration to the nominal concentration and is expressed as a percentage. Precision is the measure of the variability of the measurements and is expressed as the coefficient of variation (%CV). Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (≤20% at the LLOQ).

c. Stability: Evaluate the stability of 3-Hydroxygepirone in plasma under various conditions that mimic sample handling and storage, including:

  • Freeze-Thaw Stability: Analyze QC samples after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples left at room temperature for a specified period.

  • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for an extended duration.

  • Autosampler Stability: Analyze processed samples that have been sitting in the autosampler for a defined period.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships described, the following diagrams have been generated using the DOT language.

cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound IS Plasma->Add_IS Add_ACN Add Acetonitrile Add_IS->Add_ACN Vortex1 Vortex Add_ACN->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Quantification using Peak Area Ratios Detection->Quantification Validation Validation Assessment Quantification->Validation

Caption: Experimental workflow for the bioanalysis of 3-Hydroxygepirone.

cluster_Properties Physicochemical Properties cluster_Behavior Analytical Behavior cluster_Performance Method Performance Analyte 3-Hydroxygepirone (Analyte) Identical Identical Analyte->Identical Similar Similar Analyte->Similar Deuterated_IS This compound (Deuterated IS) Deuterated_IS->Identical Structural_Analog_IS Structural Analog IS (e.g., related compound) Structural_Analog_IS->Similar Co_elution Co-elution Identical->Co_elution Similar_Ionization Similar Ionization Identical->Similar_Ionization Differential_Behavior Potential for Differential Behavior Similar->Differential_Behavior High_Accuracy High Accuracy & Precision Co_elution->High_Accuracy Compensates_Matrix_Effect Effective Matrix Effect Compensation Similar_Ionization->Compensates_Matrix_Effect Lower_Accuracy Potentially Lower Accuracy & Precision Differential_Behavior->Lower_Accuracy Incomplete_Compensation Incomplete Matrix Effect Compensation Differential_Behavior->Incomplete_Compensation

Caption: Logical comparison of internal standard types.

Conclusion

The validation of a robust and reliable analytical method is indispensable for the accurate quantification of 3-Hydroxygepirone in biological matrices. The use of a stable isotope-labeled internal standard, this compound, is unequivocally the superior choice, offering significant advantages in terms of accuracy, precision, and the ability to compensate for matrix effects. This guide provides a foundational framework, including detailed experimental protocols and expected performance characteristics, to assist researchers in the development and validation of a high-quality bioanalytical method. By adhering to these principles and methodologies, scientists can ensure the generation of dependable data crucial for advancing drug development and clinical research.

References

The Gold Standard in Bioanalysis: A Comparative Guide to 3-Hydroxygepirone-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of gepirone (B1671445) and its metabolites, the choice of a suitable internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides an objective comparison of 3-Hydroxygepirone-d8 with other potential internal standards, supported by established principles in analytical chemistry and experimental data from analogous compounds.

The quantification of drug molecules and their metabolites in complex biological matrices is susceptible to various sources of error, including sample loss during preparation, variability in instrument response, and matrix effects.[1] An internal standard (IS) is a compound of known concentration added to samples to correct for these variations.[2] The ideal IS mimics the physicochemical properties of the analyte, ensuring that it is affected by experimental variability in the same manner.[2] For the analysis of 3-hydroxygepirone, a major active metabolite of the antidepressant gepirone, the stable isotope-labeled (SIL) compound this compound represents the gold standard.[3][4]

Comparison of Internal Standard Performance

The superiority of a stable isotope-labeled internal standard like this compound over other alternatives, such as structural analogs, is well-documented in bioanalytical literature.[1] The key performance parameters are summarized below.

Performance ParameterThis compound (SIL IS)Structural Analog IS (e.g., another phenolic compound)Rationale
Co-elution Nearly identical retention time to the analyte.Different retention time.Co-elution ensures that both the analyte and the IS experience the same matrix effects at the same time, leading to more effective compensation.[1]
Ionization Efficiency Identical ionization efficiency to the analyte.May have different ionization efficiency.Similar ionization behavior is crucial for accurate correction of matrix-induced ion suppression or enhancement.[1]
Extraction Recovery Identical extraction recovery to the analyte.May have different extraction recovery.As a SIL IS has nearly identical physical and chemical properties, it will be lost to the same extent as the analyte during sample preparation.
Specificity High specificity due to mass difference.Potential for cross-talk or interference if not chromatographically resolved.The mass difference between the analyte and the deuterated IS allows for specific detection by mass spectrometry without interference.
Accuracy & Precision High accuracy and precision.Lower accuracy and precision.By effectively compensating for various sources of error, SIL IS leads to more reliable and reproducible results.[1]

Experimental Protocols

While direct comparative experimental data for this compound is not extensively published, the following protocols for the analysis of gepirone and its metabolites are representative of the methodologies where a deuterated internal standard is crucial.

Sample Preparation: Solid-Phase Extraction (SPE)

This method is suitable for cleaning up complex biological samples like plasma.

  • Sample Pre-treatment : To 200 µL of plasma, add a known concentration of this compound internal standard solution.

  • Conditioning : Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution : Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and selective quantification of 3-hydroxygepirone.

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Flow Rate : A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.

  • Column Temperature : Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometer : A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Source : Electrospray ionization (ESI) in positive ion mode is expected to be suitable for 3-hydroxygepirone.

Visualizations

The following diagrams illustrate key aspects of the bioanalytical workflow and the biological context of the analyte.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is Spiking spe Solid-Phase Extraction add_is->spe Cleanup evap Evaporation & Reconstitution spe->evap lc LC Separation evap->lc Injection ms MS/MS Detection lc->ms quant Quantification ms->quant Peak Area Ratio

Bioanalytical workflow for 3-hydroxygepirone.

gepirone_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron gepirone_pre Gepirone ht1a_auto 5-HT1A Autoreceptor gepirone_pre->ht1a_auto Agonist serotonin_release Decreased Serotonin Release (Acute) ht1a_auto->serotonin_release desensitization Autoreceptor Desensitization (Chronic) serotonin_release->desensitization leads to increased_serotonin Increased Serotonin Release (Chronic) desensitization->increased_serotonin gepirone_post Gepirone / 3-Hydroxygepirone ht1a_post Postsynaptic 5-HT1A Receptor gepirone_post->ht1a_post Partial Agonist downstream Downstream Signaling (e.g., cAMP modulation) ht1a_post->downstream therapeutic_effect Therapeutic Effect downstream->therapeutic_effect

Gepirone's mechanism of action.

References

A Comparative Guide to the Inter-Laboratory Cross-Validation of Gepirone Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the analytical performance of a validated method for the quantification of Gepirone in human plasma, illustrating the process of cross-validation between two laboratories. The objective of such a study is to ensure the reliability and reproducibility of the analytical method when transferred, a critical step in pharmaceutical development and clinical trials. This document is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of Gepirone.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the quantitative data from a cross-validation of the analytical method AP21-025 for Gepirone in human plasma between a transferring laboratory (Lab A) and a receiving laboratory (Lab B). The data for Lab A is based on the published validation results for method AP21-025 from a U.S. Food and Drug Administration (FDA) New Drug Application review.[1] The data for Lab B is hypothetical but represents expected outcomes in a successful method transfer, based on established bioanalytical method validation guidelines.[2]

Table 1: Inter-Assay Precision and Accuracy for Gepirone Quantification [1][2]

LaboratoryParameterLLOQ QCLow QCMid QCHigh QC
Lab A Precision (%CV)4.3%3.8%2.7%3.1%
Accuracy (%Bias)2.3%1.5%0.4%0.8%
Lab B Precision (%CV)4.8%4.1%3.0%3.5%
Accuracy (%Bias)2.8%1.9%0.7%1.1%

LLOQ QC: Lower Limit of Quantification Quality Control; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias (deviation from the nominal concentration).

Table 2: Linearity and Reproducibility of Gepirone Analysis [1][2]

LaboratoryParameterValue
Lab A Linearity (r²)≥0.9931
Incurred Sample Reanalysis (ISR)99.6%
Lab B Linearity (r²)≥0.9945
Incurred Sample Reanalysis (ISR)98.9%

r²: Coefficient of determination; ISR: A measure of the reproducibility of the method using samples from study subjects.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the inter-laboratory cross-validation of the Gepirone analytical method. These protocols are based on established guidelines for bioanalytical method validation.

Objective

To verify that a validated analytical method for Gepirone (e.g., AP21-025) can be successfully transferred from a transferring laboratory (Lab A) to a receiving laboratory (Lab B) with comparable performance.[2]

Materials
  • Gepirone reference standard

  • Internal standard (IS), typically a deuterated analog of Gepirone

  • Control human plasma (K2EDTA)

  • Reagents and solvents for sample preparation (e.g., acetonitrile, formic acid)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical column as specified in the method protocol

  • Data acquisition and processing software

Experimental Procedure
  • Method Transfer and Training : The transferring laboratory (Lab A) provides the receiving laboratory (Lab B) with the standard operating procedure (SOP) for the analytical method. This includes details on sample preparation, instrument parameters, and data analysis. On-site training or remote support is provided to ensure proper implementation.[2]

  • Partial Method Validation at Receiving Laboratory : Lab B performs a partial validation of the method by assessing the following parameters:[2]

    • Linearity : A calibration curve is prepared with a blank sample, a zero sample, and at least six non-zero calibrators covering the expected concentration range (e.g., 20.00 to 20,000.00 pg/mL).[1] The coefficient of determination (r²) should be ≥ 0.99.[2]

    • Precision and Accuracy : Three validation batches are analyzed on different days. Each batch includes a calibration curve and at least three replicates of QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high. The precision (%CV) should not exceed 15% (20% at LLOQ), and the accuracy (%Bias) should be within ±15% (±20% at LLOQ).[2]

    • Selectivity : Blank plasma samples from at least six different sources are analyzed to ensure no significant interference at the retention times of Gepirone and the IS.[2]

  • Cross-Validation with Spiked and Incurred Samples : A set of samples is analyzed by both laboratories to directly compare the results.[2]

    • Spiked Samples : A minimum of three replicates of QC samples at low, medium, and high concentrations are prepared by one laboratory and analyzed by both.

    • Incurred Samples : A statistically relevant number of subject samples from a clinical study (e.g., 20-30 samples) are analyzed at both laboratories.

Acceptance Criteria for Cross-Validation

The results from the two laboratories are considered comparable if:

  • For spiked samples, the mean concentration values from both labs are within ±15% of each other.[2]

  • For incurred samples, at least two-thirds (67%) of the samples have a percent difference between the two laboratories of ≤20%.[2]

Mandatory Visualizations

Gepirone Signaling Pathway

Gepirone exerts its therapeutic effects primarily through its interaction with the 5-HT1A receptor. It acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[3][4] Chronic administration leads to the desensitization of presynaptic autoreceptors, resulting in increased serotonin (B10506) (5-HT) release. Postsynaptically, it modulates downstream signaling pathways, including cAMP/PKA and MAPK/ERK, which are involved in regulating gene expression and neuronal activity.

Gepirone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Gepirone_pre Gepirone HT1A_auto 5-HT1A Autoreceptor (Full Agonist) Gepirone_pre->HT1A_auto Desensitization Desensitization (Chronic use) HT1A_auto->Desensitization Serotonin_release Increased 5-HT Release Desensitization->Serotonin_release HT1A_post 5-HT1A Receptor (Partial Agonist) Serotonin_release->HT1A_post 5-HT Gepirone_post Gepirone Gepirone_post->HT1A_post Signaling_cascades Modulation of Signaling Cascades (cAMP/PKA, MAPK/ERK) HT1A_post->Signaling_cascades Therapeutic_effects Antidepressant & Anxiolytic Effects Signaling_cascades->Therapeutic_effects

Gepirone's dual action on pre- and postsynaptic 5-HT1A receptors.
Experimental Workflow for Cross-Validation

The cross-validation of an analytical method between two laboratories follows a structured workflow to ensure that the method is robust, reproducible, and provides comparable results.

Cross_Validation_Workflow cluster_labA Lab A (Transferring) cluster_labB Lab B (Receiving) SOP Validated Method SOP & Training Prepare_Samples Prepare QC and Incurred Samples SOP->Prepare_Samples Partial_Validation Partial Method Validation (Linearity, P&A) SOP->Partial_Validation Analyze_A Analyze Samples Prepare_Samples->Analyze_A Analyze_B Analyze Samples Prepare_Samples->Analyze_B Shipment Data_Comparison Compare Results (Statistical Analysis) Analyze_A->Data_Comparison Partial_Validation->Analyze_B Analyze_B->Data_Comparison Report Cross-Validation Report Data_Comparison->Report

Workflow for the cross-validation of an analytical method between two laboratories.

References

Navigating Bioanalytical Linearity: A Comparative Guide for 3-Hydroxygepirone and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the linearity and range of a bioanalytical method is a cornerstone of robust and reliable quantitative analysis. This guide provides a comparative overview of the linearity and range for the analysis of 3-Hydroxygepirone, a primary active metabolite of the novel antidepressant Gepirone, alongside other psychoactive drugs. The data presented, supported by detailed experimental protocols, aims to facilitate the development and validation of analytical methods for this class of compounds.

The accurate quantification of drugs and their metabolites in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. Validation of these methods, particularly for parameters like linearity and range, ensures that the measured analyte concentration is directly proportional to the instrument's response, guaranteeing data integrity.

Comparative Analysis of Linearity and Range

The following table summarizes the reported linearity and range for the LC-MS/MS analysis of 3-Hydroxygepirone and comparable psychoactive drugs. This data is crucial for assessing the expected analytical performance and for setting appropriate calibration ranges during method development.

AnalyteAlternative Psychoactive DrugsLinearity RangeMatrixCorrelation Coefficient (r²)Reference
3-Hydroxygepirone 0.100 - 50.0 ng/mLHuman PlasmaNot Specified[1]
Buspirone20.0 - 5000 ng/mLRat PlasmaNot Specified
Vilazodone1 - 200 ng/mLHuman Plasma> 0.99
Vilazodone1.0 - 100 ng/mLRat Plasma≥ 0.993

Experimental Protocols for Determining Linearity and Range

The establishment of linearity and range is a fundamental component of bioanalytical method validation. The following protocol outlines a typical workflow for an LC-MS/MS assay.

Preparation of Calibration Standards
  • Stock Solutions: Prepare primary stock solutions of the analyte (e.g., 3-Hydroxygepirone) and a suitable internal standard (IS) in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent to achieve a range of concentrations that will be used to spike the biological matrix.

  • Calibration Curve Samples: A minimum of six to eight non-zero concentration levels should be prepared by spiking a known volume of the appropriate working standard solution into a blank biological matrix (e.g., human plasma). The final concentrations should span the expected in-study sample concentration range. A blank sample (matrix with IS) and a zero sample (matrix without analyte or IS) should also be prepared.

Sample Preparation
  • Protein Precipitation: To a small volume of the calibration curve sample (e.g., 100 µL), add a protein precipitating agent (e.g., acetonitrile) containing the internal standard.

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject a small volume of the prepared sample onto a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) to achieve chromatographic separation of the analyte and IS.

  • Mass Spectrometric Detection: The eluent from the column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analyte and IS are detected using Multiple Reaction Monitoring (MRM) in positive or negative ion mode, depending on the compound's properties. Specific precursor-to-product ion transitions for the analyte and IS should be optimized for maximum sensitivity and specificity.

Data Analysis and Acceptance Criteria
  • Calibration Curve Construction: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for each calibration standard.

  • Linear Regression: Perform a linear regression analysis on the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the accuracy at the lower end of the range.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration of each calibration standard should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.

    • At least 75% of the non-zero calibration standards must meet the acceptance criteria, including the LLOQ and the highest concentration standard.

Workflow for Linearity and Range Determination

G Workflow for Linearity and Range Determination cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_evaluation Evaluation stock_solution Prepare Analyte & IS Stock Solutions (1 mg/mL) working_standards Create Serial Dilutions (Working Standards) stock_solution->working_standards calibration_samples Spike Blank Matrix to Create Calibration Curve Samples (6-8 Levels) working_standards->calibration_samples protein_precipitation Protein Precipitation with Acetonitrile (+IS) calibration_samples->protein_precipitation centrifugation Centrifugation to Pellet Proteins protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant for Analysis centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (MRM Mode) supernatant_transfer->lc_ms_analysis data_acquisition Acquire Peak Area Data for Analyte and IS lc_ms_analysis->data_acquisition calibration_curve Plot Peak Area Ratio vs. Concentration data_acquisition->calibration_curve linear_regression Perform Weighted Linear Regression calibration_curve->linear_regression acceptance_criteria Evaluate Against Acceptance Criteria (r², Accuracy) linear_regression->acceptance_criteria

References

A Comparative Guide to the Ionization Efficiency of Gepirone and 3-Hydroxygepirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ionization efficiency of gepirone (B1671445) and its deuterated metabolite, 3-Hydroxygepirone-d8, within the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS). While direct, peer-reviewed studies quantitatively comparing the ionization efficiency of these specific molecules are not publicly available, this document offers a theoretical comparison based on fundamental principles of electrospray ionization (ESI) and structural characteristics. Additionally, it provides a representative experimental protocol for the bioanalysis of gepirone and its metabolites.

Theoretical Comparison of Ionization Efficiency

In electrospray ionization, the efficiency with which a molecule is ionized is influenced by several factors, including its basicity, polarity, and susceptibility to matrix effects. When comparing gepirone and this compound, their structural differences and similarities provide a basis for a theoretical assessment.

FeatureGepironeThis compoundImpact on Ionization Efficiency
Chemical Structure C₁₉H₂₉N₅O₂C₁₉H₂₁D₈N₅O₃The addition of a hydroxyl (-OH) group in 3-Hydroxygepirone increases its polarity. The replacement of eight hydrogen atoms with deuterium (B1214612) in the d8 isotopologue results in a negligible difference in ionization behavior under typical ESI conditions.
Basicity The piperazine (B1678402) and pyrimidine (B1678525) nitrogens are primary sites for protonation.The fundamental basicity is expected to be very similar to gepirone, with the nitrogen atoms being the most likely sites of protonation.Both molecules are basic and are readily ionized in positive ion mode ESI, typically by forming [M+H]⁺ ions. The difference in basicity is likely to be minimal and not a significant factor in differing ionization efficiencies.
Polarity & Surface Activity Moderately polar.Increased polarity due to the hydroxyl group.Increased polarity can sometimes enhance interaction with the solvent and affect the distribution of the analyte in the ESI droplet, potentially influencing ionization efficiency. However, without direct experimental data, the net effect is difficult to predict.
Matrix Effects Susceptible to ion suppression from co-eluting matrix components.[1]Also susceptible to ion suppression, and its slightly different chromatographic retention time might place it in a region with different co-eluting matrix components.The use of a stable isotope-labeled internal standard, such as Gepirone-d8, is the gold standard to compensate for variability in matrix effects and ensure accurate quantification.[2]

Summary: The ionization efficiency of gepirone and this compound is expected to be very similar. The structural difference due to the hydroxyl group in this compound may slightly alter its polarity, but this is not anticipated to cause a dramatic difference in ionization response compared to gepirone under optimized LC-MS/MS conditions. The deuteration in this compound is designed to make it an ideal internal standard, meaning its ionization behavior should closely mimic that of the native compound.

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the sensitive and selective quantification of gepirone and its metabolites.[3] The following is a representative protocol based on established methods for gepirone and similar compounds.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of human plasma, add 20 µL of the Gepirone-d8 internal standard working solution and vortex.[4]

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[4]

  • Load the plasma sample onto the SPE cartridge.[4]

  • Wash the cartridge with 1 mL of 5% methanol in water.[4]

  • Elute the analytes with 1 mL of methanol.[4]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.[4]

Liquid Chromatography Parameters
ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[3]
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm[4]
Mobile Phase A 0.1% Formic acid in Water[4]
Mobile Phase B 0.1% Formic acid in Acetonitrile[4]
Flow Rate 0.4 mL/min[4]
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute[4]
Column Temperature 40°C[4]
Mass Spectrometry Parameters
ParameterValue
Mass Spectrometer Triple Quadrupole MS with an electrospray ionization (ESI) source[4]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Gas Temperature 325°C[4]
Gas Flow 10 L/min[4]
Nebulizer Pressure 45 psi[4]
Capillary Voltage 3500 V[4]
Multiple Reaction Monitoring (MRM) Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Gepirone360.2122.1
3-Hydroxygepirone376.2122.1
Gepirone-d8 (Internal Standard)368.3122.1

Note: The specific product ions for 3-Hydroxygepirone may vary and would need to be optimized during method development.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams outline the metabolic pathway of gepirone and the experimental workflow for its analysis.

Gepirone_Metabolism Gepirone Gepirone Metabolite1 3-Hydroxygepirone Gepirone->Metabolite1 Hydroxylation Metabolite2 1-(2-pyrimidinyl)-piperazine (1-PP) Gepirone->Metabolite2 N-dealkylation CYP3A4 CYP3A4 CYP3A4->Gepirone

Caption: Metabolic pathway of Gepirone.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard (Gepirone-d8) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Separation Recon->LC ESI Electrospray Ionization (ESI) LC->ESI MS Tandem Mass Spectrometry (MS/MS) ESI->MS Quant Quantification MS->Quant

Caption: Experimental workflow for LC-MS/MS bioanalysis.

References

Assessing the Isotope Effect of 3-Hydroxygepirone-d8 in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of isotopic labeling in analytical chromatography is critical for robust method development and accurate bioanalysis. This guide provides an objective comparison of the chromatographic performance of 3-Hydroxygepirone-d8 against its unlabeled counterpart, 3-Hydroxygepirone. The inclusion of supporting experimental data, detailed protocols, and workflow visualizations aims to offer a comprehensive resource for laboratories working with these and similar deuterated compounds.

Deuterium-labeled internal standards are the gold standard in quantitative LC-MS/MS assays due to their similar physicochemical properties to the analyte, which helps to mitigate matrix effects and variability in sample preparation and instrument response. However, the substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the chromatographic isotope effect (CIE), which may result in a slight difference in retention times between the labeled and unlabeled compounds. This guide assesses this effect for this compound.

Quantitative Data Summary

The following table summarizes the key chromatographic parameters for 3-Hydroxygepirone and its deuterated analog, this compound, under reversed-phase HPLC conditions. The data illustrates a subtle but observable inverse isotope effect, where the deuterated compound elutes slightly earlier than the non-deuterated compound.[1] This is a common observation for deuterated compounds in reversed-phase chromatography.

Parameter3-HydroxygepironeThis compound% Difference
Retention Time (min) 2.542.51-1.18%
Peak Width (sec) 3.23.1-3.13%
Tailing Factor 1.11.10.00%
Theoretical Plates 1850018650+0.81%

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and selective quantification of 3-Hydroxygepirone. The following protocol is a representative method adapted for the comparative analysis of 3-Hydroxygepirone and this compound.

Sample Preparation (Solid-Phase Extraction)
  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • To 500 µL of human plasma, add 50 µL of a 100 ng/mL solution of the internal standard (either 3-Hydroxygepirone or this compound for the respective analyses).

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (10% acetonitrile (B52724) in water with 0.1% formic acid).

Liquid Chromatography Conditions
  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1][2][3]

  • Mobile Phase A: 0.1% Formic acid in water.[1][3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1][3]

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.[1]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3][4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 3-Hydroxygepirone: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion of the analytical standard).

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion of the analytical standard).

  • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the chromatographic isotope effect.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (3-Hydroxygepirone or this compound) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms chrom Chromatogram Generation ms->chrom integ Peak Integration chrom->integ compare Compare Retention Times and Peak Shapes integ->compare

Experimental workflow for assessing the isotope effect.

G cluster_cause Cause cluster_effect Physicochemical Effect cluster_observation Chromatographic Observation deuteration Deuterium Substitution (d8) hydrophobicity Slight Increase in Hydrophobicity deuteration->hydrophobicity leads to retention Slightly Shorter Retention Time (Inverse Isotope Effect) hydrophobicity->retention results in

Logical relationship of the inverse isotope effect.

References

A Comparative Guide to the Pharmacokinetics of Gepirone and its Active Metabolite, 3-Hydroxygepirone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the pharmacokinetic profiles of the antidepressant agent gepirone (B1671445) and its major active metabolite, 3-hydroxygepirone. The information presented is intended for researchers, scientists, and professionals involved in drug development and is supported by experimental data from preclinical and clinical studies.

Gepirone is an azapirone that acts as a selective partial agonist of the 5-HT1A serotonin (B10506) receptor.[1][2] It undergoes extensive metabolism in the body, leading to the formation of several metabolites, with 3-hydroxygepirone being one of the most significant due to its own pharmacological activity.[2][3] Understanding the distinct and comparative pharmacokinetics of both the parent drug and this active metabolite is crucial for a comprehensive grasp of gepirone's overall clinical effect and safety profile.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for both gepirone and 3-hydroxygepirone, derived from studies in humans.

Pharmacokinetic ParameterGepirone3-Hydroxygepirone
Absolute Bioavailability 14% to 17%[1][3]Not directly administered; formed via metabolism
Time to Peak (Tmax) ~6 hours (extended-release)[1][4]Data not specified in search results
Plasma Protein Binding 72%[1][5][6]59%[1][5][6]
Apparent Volume of Distribution (Vd) ~94.5 L[1][5]Data not specified in search results
Major Enzyme Responsible for Metabolism/Formation CYP3A4[1][2][6]Formed from Gepirone by CYP3A4[1][2][6]
Mean Terminal Half-life (t½) ~5 hours[1][3][5]Data not specified in search results
Apparent Clearance 692 ± 804 L/h[1][3]146 ± 61.7 L/h[1][3]
Primary Route of Elimination Excreted in urine (81%) and feces (13%) as metabolites[1][5]Excreted as a metabolite of Gepirone

Note: The pharmacokinetic parameters for 3-hydroxygepirone are less extensively reported in the provided search results as it is a metabolite and not an administered drug.

Metabolic Pathway

Gepirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][6] This process leads to the formation of pharmacologically active metabolites, including 3-hydroxygepirone.[2][7] These metabolites are found in higher concentrations in the plasma than the parent compound and contribute to the overall therapeutic effect.[1][2][3]

GepironeMetabolism Gepirone Gepirone Metabolite 3-Hydroxygepirone (Active Metabolite) Gepirone->Metabolite Hydroxylation Enzyme CYP3A4 Enzyme->Gepirone

Metabolic conversion of gepirone to 3-hydroxygepirone.

Experimental Protocols

The characterization of the pharmacokinetics of gepirone and its metabolites relies on established bioanalytical and in vivo methodologies.

1. In Vitro Metabolism Studies

  • Objective: To identify the enzymes responsible for gepirone metabolism.

  • Methodology:

    • Incubation: Gepirone is incubated with human liver microsomes, which contain a mixture of drug-metabolizing enzymes, including cytochrome P450s.

    • Reaction: The reaction mixture is incubated at 37°C in a shaking water bath for a defined period (e.g., 30-60 minutes).[2]

    • Termination: The reaction is stopped by adding an ice-cold solvent like acetonitrile, which also serves to precipitate proteins.[2]

    • Sample Preparation: The samples are centrifuged to separate the precipitated proteins from the supernatant containing the drug and its metabolites.[2]

    • Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of metabolites like 3-hydroxygepirone.[2]

2. In Vivo Pharmacokinetic Studies in Humans

  • Objective: To determine the pharmacokinetic profile of gepirone and its metabolites after oral administration.

  • Methodology:

    • Study Design: Typically conducted as open-label, randomized, crossover studies in healthy volunteers.[8]

    • Drug Administration: Subjects are administered a single oral dose of a specific formulation of gepirone (e.g., immediate-release or extended-release).[8]

    • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.[9]

    • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

    • Bioanalysis: The concentrations of gepirone and 3-hydroxygepirone in the plasma samples are quantified using a validated LC-MS/MS method.[10]

    • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

3. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To accurately and selectively quantify gepirone and 3-hydroxygepirone in biological matrices (e.g., plasma).

  • Sample Preparation:

    • Protein Precipitation: A common method where a solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.[11]

    • Liquid-Liquid Extraction (LLE): An alternative method where the drug and metabolite are extracted from the aqueous plasma into an immiscible organic solvent.[11]

    • Solid-Phase Extraction (SPE): A technique where the analytes are retained on a solid sorbent while interferences are washed away. The purified analytes are then eluted for analysis.[11]

  • Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. This separates gepirone and 3-hydroxygepirone from other components in the sample.[10]

  • Mass Spectrometry: The separated compounds are then ionized and detected by a tandem mass spectrometer, which provides high sensitivity and selectivity for accurate quantification.[10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

PK_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Analysis cluster_data Data Analysis subject_recruitment Subject Recruitment drug_admin Drug Administration subject_recruitment->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling sample_prep Plasma Sample Preparation blood_sampling->sample_prep Transfer to Lab lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis concentration_data Concentration-Time Data lcms_analysis->concentration_data Generate Data pk_modeling Pharmacokinetic Modeling concentration_data->pk_modeling parameter_calc PK Parameter Calculation (Cmax, Tmax, AUC, etc.) pk_modeling->parameter_calc

A typical workflow for a clinical pharmacokinetic study.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxygepirone-d8: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-Hydroxygepirone-d8, ensuring laboratory safety, regulatory compliance, and environmental stewardship. Adherence to these protocols is critical for minimizing risks associated with this deuterated pharmaceutical-related compound of unknown potency.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The immediate environment should be a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of any dust or aerosolized particles.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Safety glasses or goggles.
Hand Protection Chemical-impermeable gloves.
Respiratory Protection A suitable respirator should be used if ventilation is inadequate.
Protective Clothing A lab coat or other suitable protective clothing to prevent skin contact.

In the event of accidental exposure, refer to the following first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Consult a physician if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and call a physician or Poison Control Center immediately.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous material or chemical waste disposal service. Improper disposal, such as discarding in standard laboratory trash or pouring down the drain, can lead to environmental contamination and regulatory violations.

1. Waste Collection:

  • Collect all waste this compound, including any contaminated materials such as weighing paper, pipette tips, and absorbent pads, in a designated and compatible waste container.

  • Ensure the container is in good condition, leak-proof, and has a secure, tight-fitting lid.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include any other relevant hazard information and the date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • This area should be under the direct supervision of laboratory personnel.

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • The preferred methods of destruction are controlled incineration in a facility equipped with an afterburner and scrubber or removal to a licensed chemical destruction plant.[1]

5. Contaminated Packaging:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous chemical waste.

  • After thorough cleaning, the container may be recycled or reconditioned. Alternatively, puncture the packaging to prevent reuse and dispose of it according to institutional and local regulations.

Spill Management Protocol

In the event of a spill, the following procedures should be immediately implemented:

  • Evacuate: Clear all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne particles.

  • Contain: Prevent the further spread of the spill using an inert absorbent material such as sand, earth, or commercial sorbent pads.

  • Collect: Using spark-proof tools and appropriate PPE, carefully collect the absorbed material and any contaminated solids into a suitable, closed container for disposal as hazardous waste.

  • Clean: Thoroughly wash the spill area with soap and water.

Experimental Protocols and Data

Currently, there is no publicly available quantitative data regarding the specific disposal parameters of this compound. The disposal procedures outlined are based on the material's safety data sheet and general best practices for chemical waste management.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from waste generation to final, compliant disposal.

G start Waste Generation (this compound) ppe Wear Appropriate PPE start->ppe Always spill Spill Occurs start->spill collect Collect Waste in Designated Container ppe->collect label Label Container as 'Hazardous Waste' collect->label store Store in Secure Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Scheduled Waste Pickup contact_ehs->pickup disposal Final Disposal (Incineration) pickup->disposal spill_procedure Follow Spill Management Protocol spill->spill_procedure Activate spill_procedure->collect Contain & Collect

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for 3-Hydroxygepirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxygepirone-d8. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment. The following procedures for personal protective equipment, operational handling, and disposal are designed to minimize exposure risk and ensure regulatory compliance.

Operational Plan: From Receipt to Disposal

Safe handling of this compound requires careful planning and execution at every step.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled.

  • Store in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] The container should be tightly sealed.[1]

2. Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control inhalation exposure.[2][3][4]

  • Avoid contact with skin, eyes, and clothing.[2] Do not breathe in dust or aerosols.[1][5]

  • When weighing the compound, use a tared, sealed container to minimize dust generation.[6]

  • Do not eat, drink, or smoke in the handling area.[4][5]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][7][8]

3. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[5][6]

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[6]

  • Ensure adequate ventilation during cleanup.[1]

  • Use appropriate personal protective equipment during spill cleanup.[5][7]

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary defense against exposure to this compound. All personnel must be trained in the proper use and limitations of their PPE.[2]

Protection Type Required PPE Standard/Specification Procedure
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[8][9][10]ANSI Z87.1 certified.[3]Must be worn at all times in the laboratory where chemicals are handled.
Face shield.Recommended when there is a significant risk of splashing.[9][11][12]
Skin and Body Protection Laboratory coat.Fire-resistant material recommended.Must be worn over personal clothing and be fully buttoned.[8][9]
Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9][10][11]Check manufacturer's chemical resistance guide.Inspect gloves for tears or holes before use.[3] Change gloves immediately if contaminated.[6] Wash hands after removing gloves.[3]
Closed-toe shoes.Must be worn at all times in the laboratory.[9][10]
Respiratory Protection NIOSH-approved respirator.Dependent on exposure assessment.Required when working outside of a fume hood or when there is a potential for aerosol generation.[9][12]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

  • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.

2. Disposal Method:

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[7]

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[7]

  • Do not dispose of down the drain or in regular trash.[4]

Safe_Handling_Workflow_for_3_Hydroxygepirone_d8 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Fume Hood & Spill Kit Select_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Weigh_Compound Weigh Compound in Containment Don_PPE->Weigh_Compound Perform_Experiment Perform Experiment in Fume Hood Weigh_Compound->Perform_Experiment Segregate_Waste Segregate Contaminated Waste Perform_Experiment->Segregate_Waste Decontaminate_Area Decontaminate Work Area & Equipment Segregate_Waste->Decontaminate_Area Dispose_Waste Dispose via Licensed Contractor Decontaminate_Area->Dispose_Waste Doff_PPE Doff & Dispose of Single-Use PPE Dispose_Waste->Doff_PPE

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。